2-Hydrazino-5-methylpyrazine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQUFARIFDGGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609548 | |
| Record name | 2-Hydrazinyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165124-42-5 | |
| Record name | 2-Hydrazinyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazino-5-methylpyrazine from 2-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydrazino-5-methylpyrazine, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The structural similarity of hydrazinopyrazines to established drugs like the anti-tuberculosis agent pyrazinamide underscores their importance as a scaffold for developing new therapeutic agents.[1][2] This document details the synthetic route from 2-chloro-5-methylpyrazine, including a detailed experimental protocol, reaction parameters, and potential applications based on the known biological activities of related compounds.
Synthesis Pathway: Nucleophilic Aromatic Substitution
The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-deficient pyrazine ring is displaced by the strongly nucleophilic hydrazine. The reaction is typically facilitated by heating in the presence of excess hydrazine hydrate, which also acts as the solvent in many cases.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data and Reaction Parameters
While specific yield data for this exact transformation is not extensively published, analysis of analogous reactions involving the conversion of chloro-heterocycles to hydrazino-derivatives provides a strong basis for expected outcomes. The following table summarizes typical reaction conditions.
| Parameter | Value/Condition | Rationale & Notes |
| Molar Ratio | 1 : 1.5 to 1 : 1.8 (2-chloro-5-methylpyrazine : Hydrazine Hydrate) | An excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize byproducts.[3] |
| Solvent | Hydrazine Hydrate, Pyridine, or an alcohol (e.g., Butan-1-ol) | Hydrazine hydrate can often serve as both reactant and solvent. Co-solvents like pyridine can facilitate the reaction.[3] |
| Temperature | 100-130 °C (Reflux) | Elevated temperatures are required to overcome the activation energy for the nucleophilic aromatic substitution.[3] |
| Reaction Time | 1.5 - 48 hours | Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine completion. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent hydrazine hydrate from absorbing atmospheric carbon dioxide.[3] |
| Expected Yield | 70-95% | Based on analogous syntheses of similar hydrazinopyridine and hydrazinopyrazine compounds. |
Detailed Experimental Protocol
This protocol is a comprehensive procedure derived from established methods for similar syntheses.
3.1 Materials and Reagents
-
2-chloro-5-methylpyrazine
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Pyridine (optional, as solvent/base)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (for pH adjustment/salt formation if needed)
-
Sodium Bicarbonate (for neutralization)
3.2 Equipment
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Standard laboratory glassware
3.3 Reaction Procedure
-
Setup: In a round-bottom flask, place 2-chloro-5-methylpyrazine (1.0 eq).
-
Reagent Addition: Add pyridine (5-10 volumes, if used) followed by hydrazine hydrate (5-10 volumes, or ~1.8 eq).
-
Reaction: Heat the mixture to reflux (typically 100-130 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a mobile phase of 8:2 ethyl acetate:methanol). The reaction is complete when the starting material spot is no longer visible.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
3.4 Work-up and Purification
-
Quenching: Carefully add deionized water (approx. 20 volumes) to the cooled reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash with water and/or brine to remove residual hydrazine and pyridine.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of this compound.
Role in Drug Discovery
Hydrazinopyrazine derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][4][5] Their structural features make them attractive scaffolds in drug discovery, where they can be modified to interact with specific biological targets like enzymes or receptors.
Caption: The role of the hydrazinopyrazine scaffold in a typical drug discovery pipeline.
References
- 1. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Hydrazino-5-methylpyrazine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-hydrazino-5-methylpyrazine and its derivatives. Pyrazine compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their structure and properties through spectroscopic methods is crucial for drug design and development. This guide details the synthesis and characterization of this compound, including protocols for its conversion into hydrazone derivatives. It presents a compilation of predicted and experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the identification and characterization of these compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogenated pyrazine precursor, specifically 2-chloro-5-methylpyrazine, with hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as ethanol or pyridine, under reflux conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-5-methylpyrazine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or pyridine)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-methylpyrazine in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for a period of 1.5 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Add water to the cooled solution to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the methyl group protons, and the protons of the hydrazino group.
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the methyl group. The carbon atom attached to the hydrazino group is expected to be significantly influenced by the nitrogen atoms.
Table 1: Predicted NMR Data for this compound
| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 7.5 - 8.0 | Singlet |
| Pyrazine-H | 7.8 - 8.2 | Singlet |
| -NH- | 8.0 - 9.0 | Broad Singlet |
| -NH₂ | 4.0 - 5.0 | Broad Singlet |
| -CH₃ | 2.2 - 2.5 | Singlet |
| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | |
| C-2 | 158 - 162 | |
| C-3 | 130 - 135 | |
| C-5 | 145 - 150 | |
| C-6 | 125 - 130 | |
| -CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the hydrazino group, C-H stretching of the aromatic ring and the methyl group, and C=N and C=C stretching vibrations of the pyrazine ring.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H Stretch (Hydrazino) |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2950 - 2850 | C-H Stretch (Methyl) |
| 1620 - 1580 | C=N and C=C Stretch (Pyrazine Ring) |
| 1550 - 1450 | N-H Bend (Hydrazino) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 124.15.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 124.15 |
| [M+H]⁺ | 125.16 |
Synthesis and Spectroscopic Analysis of Hydrazone Derivatives
The hydrazino group in this compound is reactive towards carbonyl compounds, such as aldehydes and ketones, leading to the formation of hydrazone derivatives. This reaction is a common method for creating a diverse library of compounds for biological screening.
Experimental Protocol: Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde/ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature to allow the hydrazone derivative to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be purified by recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of hydrazone derivatives.
Spectroscopic Data of Hydrazone Derivatives
The formation of the hydrazone can be confirmed by spectroscopic analysis. In the ¹H NMR spectrum, a new signal for the azomethine proton (-N=CH-) will appear, typically in the range of 8-9 ppm. The IR spectrum will show a characteristic C=N stretching vibration.
The following tables provide representative spectroscopic data for hydrazone derivatives of 5-methylpyrazine-2-carbohydrazide, which are structurally similar to the expected derivatives of this compound.
Table 4: Representative ¹H NMR Data for a Hydrazone Derivative of 5-Methylpyrazine-2-carbohydrazide [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -NH- | ~12.55 | Singlet |
| Pyrazine-H | ~8.68 | Singlet |
| Aromatic-H | 7.42 - 7.58 | Multiplet |
| -CH₃ (Pyrazine) | ~2.63 | Singlet |
Table 5: Representative IR Data for a Hydrazone Derivative of 5-Methylpyrazine-2-carbohydrazide [1]
| Wavenumber (cm⁻¹) | Functional Group |
| 3304, 3259, 3201 | N-H Stretch |
| 3051 | C-H Stretch (Aromatic) |
| 1676 | C=O Stretch (Amide) |
| 1622 | C=N Stretch (Azomethine) |
Table 6: Representative Mass Spectrometry Data for a Hydrazone Derivative of 5-Methylpyrazine-2-carbohydrazide [1]
| Ion | m/z |
| [M]⁺ | 306 |
| Fragment | 169 (Base Peak) |
Conclusion
This technical guide provides a foundational understanding of the synthesis and spectroscopic analysis of this compound and its hydrazone derivatives. While experimental data for the parent compound is limited, the provided protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field. The derivatization of this compound into various hydrazones offers a promising avenue for the discovery of new therapeutic agents. Further research to obtain and publish the experimental spectroscopic data for the parent compound is highly encouraged to facilitate future studies.
References
The Potent Biological Promise of Pyrazine Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of pyrazine hydrazone derivatives. This diverse class of compounds has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development endeavors.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazine hydrazone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for various derivatives against several pathogenic strains.
Table 1: Antimicrobial Activity of Pyrazine Hydrazone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Hydrazone Derivative 1 | 64 | 64 | 32 | - | - | 64 | [1][2] |
| Pyrazoline Derivative 5 | 64 | - | - | - | - | 64 | [1][2] |
| Pyrazoline Derivative 19 | 64 | - | - | - | Moderate | - | [1][2] |
| Pyrazoline Derivative 22 | - | - | 32 | - | Moderate | - | [1][2] |
| Pyrazoline Derivative 24 | Moderate | - | 32 | - | - | - | [1][2] |
| Pyrazoline Derivative 26 | - | 64 | - | - | - | - | [1][2] |
| Pyrimidine Derivative 19 | 6.25 | - | - | 12.5 | - | - | [3] |
| Pyrazine Derivative 37 | - | - | - | - | - | - | [4] |
Note: '-' indicates data not available in the cited sources. "Moderate" indicates reported activity without a specific MIC value.
The data indicates that certain pyrazoline derivatives show notable activity against E. faecalis with a MIC of 32 µg/mL.[1][2] Furthermore, a pyrimidine derivative demonstrated potent activity against S. aureus and E. coli.[3] One pyrazine derivative exhibited significant anti-tuberculosis activity with a MIC of 0.78 µg/mL against M. tuberculosis H37Rv.[4]
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the pyrazine hydrazone derivatives against various microbial strains is typically determined using the microbroth dilution method.
Anticancer Activity: Targeting Malignant Cells
The anticancer potential of pyrazine hydrazone derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity of Pyrazine Hydrazone Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | Caco-2 (Colon) | 3T3 (Fibroblast - Normal) | Reference |
| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c) | < Cisplatin | - | Low cytotoxicity | [5] |
Note: '< Cisplatin' indicates higher cytotoxic activity than the reference drug cisplatin.
One particular derivative, 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide, exhibited greater cytotoxic activity against the A549 lung cancer cell line than the standard chemotherapy drug, cisplatin, while showing low toxicity to normal fibroblast cells.[5]
Mechanism of Anticancer Action: Induction of Apoptosis
Several studies suggest that pyrazine hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of enzymes known as caspases.
Evidence suggests that these compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[6][7][8]
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner in apoptosis.
References
- 1. turkjps.org [turkjps.org]
- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]
- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of caspases and apoptosis in the simple metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking Caspase Activity Prevents Transsynaptic Neuronal Apoptosis and the Loss of Inhibition in Lamina II of the Dorsal Horn after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Hydrazino-5-methylpyrazine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers an in-depth exploration of the solubility and stability of 2-Hydrazino-5-methylpyrazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview based on the known physicochemical properties of structurally related pyrazine and hydrazine derivatives. The guide outlines expected solubility profiles in various solvents and discusses potential stability challenges, supported by detailed experimental protocols for empirical validation.
Executive Summary
This compound is a substituted pyrazine containing a reactive hydrazine moiety. Its solubility is predicted to be pH-dependent, with increased solubility in acidic aqueous solutions due to the basic nature of the hydrazine and pyrazine nitrogen atoms. In organic solvents, its solubility will be dictated by the polarity of the solvent. The stability of this compound is a critical consideration, as the hydrazine group is susceptible to oxidation and can react with carbonyl compounds. This guide provides a framework for understanding and experimentally determining these key parameters.
Predicted Solubility Profile
The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. Based on the structural components of this compound—a pyrazine ring and a hydrazine substituent—the following solubility characteristics are anticipated. Pyrazine itself is moderately polar and soluble in water and various organic solvents.[1][2][3] The addition of a methyl group, as in 2-methylpyrazine, generally maintains good solubility in both polar and non-polar organic solvents.[4] The presence of the hydrazine group is expected to enhance aqueous solubility, particularly in acidic conditions where the basic nitrogen atoms can be protonated.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, 0.1 N HCl, 0.1 N NaOH | pH-dependent. Higher in acidic solutions, lower in neutral and basic solutions. | Protonation of the basic nitrogen atoms of the pyrazine ring and hydrazine group in acidic media increases interaction with polar water molecules. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydrazine and pyrazine nitrogens can act as hydrogen bond acceptors, and the N-H protons of hydrazine as donors, facilitating interaction with protic solvents.[1][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of the molecule will allow for dipole-dipole interactions with these solvents. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[1] |
Stability Considerations and Potential Degradation Pathways
The chemical stability of this compound is paramount for its handling, storage, and development as a potential therapeutic agent. The hydrazine moiety is the primary site of potential instability.
Oxidative Degradation
Hydrazine and its derivatives are known to be susceptible to oxidation, especially in the presence of oxygen, metal ions (like Cu²⁺), and at neutral or alkaline pH.[5][6] The primary degradation mechanism is often a four-electron oxidation to nitrogen gas.[5]
pH-Dependent Stability
Hydrazines are generally more stable in acidic conditions and less stable in neutral to alkaline solutions where they are more prone to oxidation.[5]
Reaction with Carbonyls
The hydrazine group can readily react with aldehydes and ketones to form hydrazones. This reactivity should be considered in formulation and compatibility studies with excipients.[7]
Table 2: Summary of Potential Stability Issues and Stress Conditions for this compound
| Stress Condition | Potential Degradation Pathway | Predicted Outcome |
| Oxidative (e.g., H₂O₂, AIBN) | Oxidation of the hydrazine group. | Formation of 5-methylpyrazine, nitrogen gas, and other oxidation byproducts. |
| Acidic (e.g., 0.1 N HCl, heat) | Generally stable. | Minimal degradation expected.[5] |
| Basic (e.g., 0.1 N NaOH, heat) | Increased rate of oxidation. | Accelerated degradation compared to neutral or acidic conditions.[5] |
| Thermal (Dry Heat) | Decomposition. | Dependent on the melting point and decomposition temperature of the solid form. |
| Photolytic (UV/Vis light) | Photodegradation. | Potential for N-N bond cleavage or other light-induced reactions. |
Below is a diagram illustrating a potential oxidative degradation pathway for this compound.
Caption: Predicted oxidative degradation of this compound.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of a compound can be determined using the reliable shake-flask method.
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
The following diagram outlines the workflow for the shake-flask solubility experiment.
Caption: Workflow for equilibrium solubility determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Hydrolysis: 0.1 N HCl, water, and 0.1 N NaOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Photolysis: Exposure to UV and visible light as per ICH Q1B guidelines.
-
Thermal: Heat the solid drug substance.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation stability study.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles and data from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of these critical physicochemical properties. For any drug development program involving this compound, it is imperative to conduct these experimental studies to obtain precise data for formulation development, stability assessment, and regulatory submissions.
References
An In-depth Technical Guide to (5-Methylpyrazin-2-yl)hydrazine (CAS Number: 165124-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential hazards associated with (5-Methylpyrazin-2-yl)hydrazine, registered under CAS number 165124-42-5. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental considerations and safety protocols. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide explores the known biological landscape of related pyrazine and hydrazine derivatives to provide context for potential research applications. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Properties and Identification
(5-Methylpyrazin-2-yl)hydrazine, also known as 2-Hydrazino-5-methylpyrazine, is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 165124-42-5 | |
| Molecular Formula | C₅H₈N₄ | |
| Molecular Weight | 124.15 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (5-Methylpyrazin-2-yl)hydrazine is not widely published, a plausible synthetic route can be adapted from established methods for the synthesis of similar hydrazinopyrazines. A common approach involves the nucleophilic substitution of a halogenated pyrazine with hydrazine hydrate.
Proposed Synthesis
A potential synthesis route starts from the commercially available 2-chloro-5-methylpyrazine.
Reaction Scheme:
Proposed Synthesis Workflow
Experimental Protocol:
A synthesis protocol can be adapted from the preparation of 2-hydrazino-5-phenylpyrazine[1]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-methylpyrazine (1 equivalent), hydrazine hydrate (5-10 equivalents), and pyridine as a solvent.
-
Reaction: Heat the mixture to reflux and maintain for 1.5-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Purification
The crude (5-Methylpyrazin-2-yl)hydrazine can be purified using standard laboratory techniques.
Experimental Protocol:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol or an ethyl acetate/hexanes mixture, to obtain a purified product[1][2].
-
Column Chromatography: For more challenging separations from impurities, column chromatography on silica gel using a gradient of a suitable eluent system (e.g., ethyl acetate in hexanes) can be employed[2].
Purification Workflow
Spectroscopic Characterization
| Technique | Predicted/Reference Data |
| ¹H NMR | Signals corresponding to the methyl group protons, the pyrazine ring protons, and the hydrazine protons are expected. The chemical shifts of the pyrazine ring protons in 2-methylpyrazine are observed around δ 8.3-8.5 ppm[3]. The hydrazine protons would likely appear as a broad singlet. |
| ¹³C NMR | Signals for the five distinct carbon atoms in the molecule are expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 124. The fragmentation pattern would likely involve the loss of nitrogen and methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and N-H bending are expected. |
Experimental Protocols for Characterization:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using electrospray ionization (ESI) to observe the protonated molecular ion [M+H]⁺.
-
IR Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film.
Hazards and Safety
(5-Methylpyrazin-2-yl)hydrazine is a hydrazine derivative and should be handled with extreme caution. Hydrazine and its derivatives are known to be toxic, and some are considered probable human carcinogens[4].
Toxicological Profile
-
General Toxicity: Hydrazine derivatives can cause a variety of toxic effects, including damage to the central nervous system, liver, and kidneys[4].
-
Carcinogenicity and Mutagenicity: Many hydrazine compounds are mutagenic in bacterial assays and have been shown to be carcinogenic in animal studies[5][6]. The mechanism of toxicity is often attributed to metabolic activation into reactive species that can damage DNA[4].
-
Organ-Specific Toxicity:
-
Neurotoxicity: Acute exposure to some hydrazines can lead to central nervous system effects, including seizures[7].
-
Hepatotoxicity: Liver damage is a known consequence of exposure to certain hydrazine derivatives.
-
Dermal and Respiratory Irritation: Hydrazines can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract upon contact or inhalation[7].
-
Safety and Handling
Due to the potential hazards, strict safety protocols must be followed when handling (5-Methylpyrazin-2-yl)hydrazine.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield[8].
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes[8].
-
Respiratory Protection: Handle the compound in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary[8].
-
-
Engineering Controls: An emergency eyewash station and safety shower must be readily accessible[8].
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Potential Biological Activity and Signaling Pathways
While specific biological data for (5-Methylpyrazin-2-yl)hydrazine is scarce, the pyrazine and hydrazone moieties are present in numerous biologically active compounds.
Known Activities of Related Compounds
-
Kinase Inhibition: Pyrazine derivatives are known to act as kinase inhibitors, which are crucial in cellular signaling pathways related to cell proliferation, apoptosis, and inflammation. Several pyrazine-based kinase inhibitors have entered clinical trials for cancer and other diseases[9].
-
Anticancer Activity: Many pyrazine and hydrazone derivatives have demonstrated anticancer properties in vitro against various cancer cell lines[10][11].
-
Antimicrobial and Other Activities: Hydrazone derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and analgesic effects[11][12].
Potential Signaling Pathway Interactions
Based on the activities of related compounds, (5-Methylpyrazin-2-yl)hydrazine could potentially interact with various cellular signaling pathways.
Potential Signaling Pathway Interactions
Experimental Protocols for Biological Evaluation:
-
In Vitro Cytotoxicity Assays: The potential anticancer activity can be initially assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines[10].
-
Kinase Inhibition Assays: If predicted to be a kinase inhibitor, its activity can be tested against a panel of kinases using in vitro kinase assays.
-
Antimicrobial Assays: The compound can be screened for antimicrobial activity against various bacterial and fungal strains using standard broth microdilution or disk diffusion methods.
-
Signaling Pathway Analysis: Techniques like Western blotting or reporter gene assays can be used to investigate the effect of the compound on specific signaling pathways (e.g., phosphorylation status of key proteins in the RAS-ERK pathway) in treated cells.
Conclusion
(5-Methylpyrazin-2-yl)hydrazine is a heterocyclic compound with potential for further investigation in drug discovery, given the diverse biological activities of related pyrazine and hydrazine derivatives. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and crucial safety information. The significant toxicity associated with hydrazine derivatives necessitates stringent safety measures during its handling and use. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological activity and mechanism of action to unlock its potential therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazino-5-methylpyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydrazino-5-methylpyrazine hydrochloride, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization based on established chemical principles and data from structurally related compounds.
Physicochemical and Spectroscopic Data
The anticipated physicochemical and spectroscopic data for this compound and its hydrochloride salt are summarized below. These values are predicted based on the analysis of structurally similar pyrazine and hydrazine derivatives and require experimental verification.
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound hydrochloride |
| Molecular Formula | C₅H₈N₄ | C₅H₉ClN₄ |
| Molecular Weight | 124.15 g/mol | 160.61 g/mol |
| Appearance (Predicted) | Colorless to pale yellow solid | White to off-white crystalline solid |
| Melting Point (°C) | Not available | Not available |
| CAS Number | 165124-42-5 | 1404455-71-5[1] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data for this compound hydrochloride |
| ¹H NMR (DMSO-d₆) | * δ 2.3-2.5 ppm (s, 3H): -CH₃ protons. * δ 4.5-5.0 ppm (br s, 3H): -NHNH₃⁺ protons (exchangeable with D₂O). * δ 7.8-8.0 ppm (s, 1H): Pyrazine ring proton. * δ 8.1-8.3 ppm (s, 1H): Pyrazine ring proton. |
| ¹³C NMR (DMSO-d₆) | * δ 20-25 ppm: -CH₃ carbon. * δ 125-135 ppm: Pyrazine ring CH carbon. * δ 140-150 ppm: Pyrazine ring C-CH₃ and CH carbons. * δ 155-160 ppm: Pyrazine ring C-NHNH₂ carbon. |
| IR (KBr, cm⁻¹) | * 3400-3200: N-H stretching (hydrazine group). * 3200-2800: N-H stretching (ammonium salt). * 3100-3000: C-H stretching (aromatic). * 2950-2850: C-H stretching (methyl group). * 1620-1580: C=N and C=C stretching (pyrazine ring). * 1550-1500: N-H bending. |
| Mass Spectrometry (ESI-MS) | * [M+H]⁺: Expected m/z at approximately 125.08 (for the free base). |
Synthesis of this compound Hydrochloride
The proposed synthesis involves a two-step process: the nucleophilic substitution of 2-chloro-5-methylpyrazine with hydrazine hydrate to form the free base, followed by the conversion to its hydrochloride salt.
Synthesis Pathway
Caption: Proposed synthesis of this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is based on analogous reactions for the synthesis of similar hydrazinopyrazines.
-
Materials:
-
2-Chloro-5-methylpyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol or Pyridine (solvent)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine (1 equivalent) in ethanol or pyridine.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If pyridine was used as the solvent, it can be removed under reduced pressure.
-
Add deionized water to the reaction mixture to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
-
Step 2: Synthesis of this compound hydrochloride
This protocol is a general method for the formation of a hydrochloride salt from a basic amine.
-
Materials:
-
This compound (from Step 1)
-
Anhydrous diethyl ether or tert-butyl methyl ether
-
Hydrochloric acid (2M solution in diethyl ether or by bubbling anhydrous HCl gas)
-
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether or tert-butyl methyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
A precipitate of this compound hydrochloride will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound hydrochloride.
-
Characterization Workflow
A systematic approach is required for the unambiguous identification and characterization of the synthesized this compound hydrochloride.
Caption: Workflow for the characterization of this compound hydrochloride.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Introduce the sample into a mass spectrometer using electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.
Melting Point Analysis
-
Procedure: Determine the melting point of the crystalline solid using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Elemental Analysis
-
Procedure: Perform elemental analysis to determine the percentage composition of carbon, hydrogen, chlorine, and nitrogen. The experimental values should be in close agreement with the calculated values for the molecular formula C₅H₉ClN₄.
References
Tautomeric Forms of Hydrazinopyrazine Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of hydrazinopyrazine compounds. It covers their synthesis, the equilibrium between different tautomeric forms, experimental and computational methods for their characterization, and their relevance in drug discovery, particularly in oncology and inflammatory diseases.
Introduction to Hydrazinopyrazine Tautomerism
Hydrazinopyrazine compounds are a class of nitrogen-containing heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, makes them promising scaffolds for the development of new therapeutic agents.[1][2] A key feature of hydrazinopyrazines is their ability to exist in multiple tautomeric forms, which are structural isomers that readily interconvert through the migration of a proton.
The tautomeric equilibrium of hydrazinopyrazine compounds is a critical factor influencing their physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic profiles, including their ability to cross cell membranes and interact with biological targets.[3] Therefore, a thorough understanding of the tautomeric landscape of hydrazinopyrazine derivatives is essential for the rational design and development of novel drugs.
The primary tautomeric equilibrium in 2-hydrazinopyrazine involves the amino-imino tautomerism, as depicted below:
Figure 1: General representation of amino-imino tautomerism in 2-hydrazinopyrazine.
In addition to this primary equilibrium, computational studies have revealed the existence of numerous other tautomeric and conformational forms, with as many as 42 potential structures identified for 2-hydrazinopyrazine itself.[1][2] The relative stability and population of these tautomers are influenced by factors such as the substitution pattern on the pyrazine ring and the surrounding solvent environment.
Synthesis of Hydrazinopyrazine Derivatives
The synthesis of hydrazinopyrazine compounds typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring with hydrazine or a substituted hydrazine.
A general synthetic route involves the reaction of a chloropyrazine derivative with hydrazine hydrate. For instance, 2-hydrazino-5-phenylpyrazine can be synthesized by refluxing 2-chloro-5-phenylpyrazine with hydrazine hydrate in pyridine.
Example Synthesis of 2-Hydrazino-5-phenylpyrazine:
A mixture of 2-chloro-5-phenylpyrazine, pyridine, and hydrazine hydrate is heated at reflux for 1.5 hours. After cooling and the addition of water, the crystalline product, 2-hydrazino-5-phenylpyrazine, is collected.[4]
Substituted hydrazinopyrazines can be prepared using appropriately substituted starting materials. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.[5][6]
Quantitative Analysis of Tautomeric Equilibria
The relative populations of different tautomers in equilibrium can be quantified using both computational and experimental methods. Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies and, consequently, the theoretical populations of tautomers in different environments.
Computational Data
| Tautomer | Relative Gibbs Free Energy (Gas Phase, M06-2X) | Relative Gibbs Free Energy (Water, M06-2X) |
| Tautomer B (Keto) | 0.00 kcal/mol | 0.00 kcal/mol |
| Tautomer A (Keto) | 9.12 kcal/mol | 4.27 kcal/mol |
| Tautomer C (Enol) | 10.60 kcal/mol | 10.23 kcal/mol |
| Data adapted from a study on sildenafil, a compound with a related heterocyclic core.[7] |
These calculations demonstrate that the relative stability of tautomers can shift significantly between the gas phase and an aqueous environment, highlighting the importance of considering solvent effects. Similar computational approaches can be applied to hydrazinopyrazine derivatives to predict their tautomeric preferences.
Experimental Data from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for the quantitative analysis of tautomeric mixtures in solution. If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The ratio of the tautomers can then be determined by integrating the corresponding signals.[8][9]
The equilibrium constant (Keq) can be calculated from the ratio of the integrals of non-overlapping peaks corresponding to each tautomer.[8][10]
Experimental Protocols
Synthesis of 2-Hydrazinopyrazine
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Butan-1-ol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 2-chloropyrazine in butan-1-ol.
-
In a separate vessel, prepare a solution of hydrazine hydrate.
-
The two solutions are pumped into a microchannel reactor at a controlled flow rate.
-
The reaction is carried out at 100°C.
-
The reaction mixture is collected, cooled, and subjected to solid-liquid separation.
-
The resulting solid is dried to yield 2-hydrazinopyrazine.[11]
Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh a sample of the hydrazinopyrazine compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a known concentration (typically 5-10 mg/mL).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.[12]
-
Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
-
Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify non-overlapping signals that are unique to each tautomer.
-
Integrate these signals.
-
Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents.[13][14]
-
The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.[10]
Figure 2: Workflow for quantitative analysis of tautomers by NMR.
Characterization of Tautomers by UV-Vis Spectroscopy
Sample Preparation:
-
Prepare stock solutions of the hydrazinopyrazine compound in different solvents of varying polarity (e.g., hexane, ethanol, water).
-
Prepare a series of dilutions from the stock solutions to determine the molar absorptivity.
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank.
Data Analysis:
-
Analyze the absorption maxima (λmax) in different solvents. A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
If the spectra of the individual tautomers are known or can be modeled, the observed spectrum of the mixture can be deconvoluted to determine the relative concentrations of each tautomer.[1][15]
-
The presence of an isosbestic point in the spectra upon changing solvent composition or pH suggests an equilibrium between two species.
Biological Activity and Signaling Pathways
Hydrazinopyrazine derivatives have shown promise as modulators of key signaling pathways implicated in cancer and inflammation. Their biological activity is often linked to their ability to act as kinase inhibitors.
Anticancer Activity: c-Met and VEGFR-2 Inhibition
Several pyrazine-based compounds have been developed as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2), two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[8]
The c-Met signaling pathway, when activated by its ligand HGF (hepatocyte growth factor), triggers a cascade of downstream events involving pathways such as RAS/MAPK, PI3K/AKT, and STAT3, leading to cell proliferation, survival, and invasion.[15] Similarly, the activation of VEGFR-2 by VEGF promotes endothelial cell proliferation and migration, which are essential for angiogenesis. By inhibiting these kinases, hydrazinopyrazine derivatives can block these pro-tumorigenic signals.
Figure 3: Inhibition of c-Met and VEGFR-2 signaling by hydrazinopyrazine compounds.
Anti-inflammatory Activity: JAK-STAT and NF-κB Pathways
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a central role in the immune response and inflammation. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Some pyrazine derivatives have been shown to inhibit JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and their translocation to the nucleus, which in turn downregulates the expression of pro-inflammatory genes.
Figure 4: Inhibition of the JAK-STAT signaling pathway.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Hydrazone-containing compounds have been reported to inhibit the NF-κB pathway, potentially by interfering with the degradation of IκB.
Figure 5: Inhibition of the NF-κB signaling pathway.
Conclusion
The tautomerism of hydrazinopyrazine compounds is a multifaceted phenomenon with profound implications for their chemical properties and biological activities. A comprehensive understanding of the factors governing tautomeric equilibria is crucial for the successful design and development of new drugs based on this versatile heterocyclic scaffold. This guide has provided an overview of the synthesis, characterization, and biological relevance of hydrazinopyrazine tautomers, along with detailed experimental protocols and visualizations of key signaling pathways. Further research into the quantitative aspects of tautomerism in a broader range of substituted hydrazinopyrazines will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Tautomerism of Pyrido[2,3-b]pyrazines -Journal of the Korean Chemical Society [koreascience.kr]
- 15. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characterization of Novel Pyrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characterization of novel pyrazine derivatives. Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile molecular structures.[1][2][3][4] This document outlines key physicochemical properties, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties of Pyrazine Derivatives
The physicochemical properties of pyrazine derivatives are crucial for understanding their behavior in biological systems and for optimizing their potential as therapeutic agents or functional materials. These properties are largely influenced by the nature and position of substituents on the pyrazine ring.[4]
Structural and Spectroscopic Data
The structural elucidation of novel pyrazine derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2][5][6][7]
Table 1: Spectroscopic Data for a Series of 5-Substituted Pyrazine-2-carbonitrile Derivatives [5]
| Substituent (at C-5) | 1H NMR (CDCl3, δ, ppm) | 13C NMR (CDCl3, δ, ppm) | FTIR (cm-1) | MS (m/z) | λmax (nm) |
| -H | 8.78 (s, 1H), 8.65 (s, 1H) | 147.2, 145.8, 133.5, 116.1 | 2240 (C≡N) | 105 [M]+ | 268 |
| -Cl | 8.70 (s, 1H) | 151.5, 146.1, 132.8, 115.5 | 2238 (C≡N) | 139/141 [M]+ | 275 |
| -OCH3 | 8.25 (s, 1H), 4.01 (s, 3H) | 164.2, 138.9, 125.1, 117.3, 56.2 | 2225 (C≡N) | 135 [M]+ | 298 |
| -NH2 | 7.98 (s, 1H), 4.85 (br s, 2H) | 155.8, 135.2, 123.7, 118.2 | 3450, 3340 (N-H), 2215 (C≡N) | 120 [M]+ | 320 |
Table 2: Physicochemical Data for Novel Iminobenzoate Pyrazine Derivatives [2][6]
| Compound ID | Molecular Formula | Melting Point (°C) | 1H NMR (DMSO-d6, δ, ppm) | MS (EI, m/z) |
| 4b | C19H13ClN4O3 | 262–265 | 12.33 (s, 1H, CONH), 9.27 (s, 1H, pyrazine-H), 8.93 (d, 1H, pyrazine-H), 8.80 (d, 1H, pyrazine-H), 8.69 (s, 1H, HC=N), 7.44-8.12 (m, 8H, Ar-H) | 380 [M]+ |
| 4f | C19H13BrN4O3 | 295–307 | 12.32 (s, 1H, CONH), 9.27 (s, 1H, pyrazine-H), 8.93 (d, 1H, pyrazine-H), 8.80 (d, 1H, pyrazine-H), 8.68 (s, 1H, HC=N), 7.42-8.07 (m, 8H, Ar-H) | 426 [M]+ |
Lipophilicity and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]
Table 3: Calculated Physicochemical Properties of Functionalized Pyrazine Derivatives [8]
| Derivative | Lipophilicity (logP) | Water Solubility (mg/mL) x 10-2 |
| PYZ | 1.28 | 512 |
| PYZ1 | 1.40 | 170 |
| PYZ2 | 1.79 | 118 |
| PYZ3 | 1.22 | 166 |
| PYZ4 | 2.00 | 77.3 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable and reproducible physicochemical characterization of novel compounds.
Synthesis of Novel Pyrazine Derivatives
The following is a general procedure for the synthesis of iminobenzoates with terminal pyrazine moieties, adapted from Akhtar et al. (2018).[2][6]
Protocol 1: Synthesis of 4-[(E)-(Pyrazine-2-carboylimino)methyl]phenyl benzoates
-
Preparation of Pyrazine-2-carbohydrazide: Reflux methyl pyrazine-2-carboxylate with hydrazine hydrate in methanol to yield pyrazine-2-carbohydrazide.
-
Synthesis of Benzoate Esters: React 4-hydroxybenzaldehyde with the desired substituted acid halide in tetrahydrofuran in the presence of triethylamine to synthesize the corresponding ester.
-
Final Condensation: React the pyrazine-2-carbohydrazide with the synthesized benzoate ester at reflux to obtain the final iminobenzoate product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., chloroform in n-hexane).[6]
Spectroscopic Analysis
Protocol 2: NMR Spectroscopy [5]
-
Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazine derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire 1H and 13C NMR spectra at room temperature.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Protocol 3: Mass Spectrometry (ESI-MS) [5]
-
Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.
-
Data Acquisition: Infuse the solution directly into the ESI source.
-
Data Processing: Record and analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions.
Protocol 4: UV-Visible Spectroscopy [5][10]
-
Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.
-
Sample Preparation: Dissolve the pyrazine derivative in a suitable solvent (e.g., methanol, hexane, water) to achieve an absorbance between 1 and 2 in the wavelength range of interest.
-
Data Acquisition: Record the absorbance spectrum against a solvent blank.
-
Data Processing: Determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key measure of lipophilicity.[11]
Protocol 5: Shake-Flask Method for logP Determination [11][12]
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol (pH adjusted to 7.4 with phosphate buffer if necessary).[12]
-
Dissolution: Dissolve a precisely weighed amount of the pyrazine derivative in one of the phases.
-
Partitioning: Mix equal volumes of the octanol and aqueous phases in a flask and shake until equilibrium is reached (typically 24 hours).[12]
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Protocol 6: HPLC-based logP Determination [9]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Mobile Phase: Use a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.
-
Sample Analysis: Inject the pyrazine derivative and record its retention time.
-
Calculation: Determine the logP of the pyrazine derivative from its retention time using the calibration curve.
Signaling Pathways and Experimental Workflows
Pyrazine derivatives have been shown to interact with various biological targets, including protein kinases and phosphatases, thereby modulating key cellular signaling pathways.[3][13]
SHP2/RAS-ERK Signaling Pathway
The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key component of the RAS-ERK signaling pathway, which regulates cell proliferation and survival.[13] Some novel pyrazine derivatives have been designed as allosteric inhibitors of SHP2.[13]
Caption: Inhibition of the SHP2/RAS-ERK pathway by a novel pyrazine derivative.
RhoA Signaling Pathway
The RhoA signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell cycle progression, and transcription.[14][15] Certain pyrazine derivatives have been identified as inhibitors of RhoA.[14]
Caption: Inhibition of the RhoA signaling pathway by a pyrazine derivative.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel pyrazine derivative.
Caption: General workflow for physicochemical characterization of novel pyrazines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myuchem.com [myuchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Dawn of Pyrazines: A Technical Guide to Discovery and Initial Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-based compounds, a class of nitrogen-containing heterocyclic aromatic molecules, are integral to a vast array of scientific disciplines. From the characteristic aroma of roasted coffee and the intricate signaling pathways of bacteria to the development of life-saving pharmaceuticals, the pyrazine ring is a cornerstone of modern chemistry and biology. This technical guide provides an in-depth exploration of the seminal discoveries and initial isolation methodologies of these pivotal compounds. We will delve into the foundational synthetic strategies, the first encounters with pyrazines in nature, and the early techniques used to purify and characterize them. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed look into the origins of this critical class of molecules.
Foundational Synthetic Methodologies
The ability to synthetically construct the pyrazine ring was a crucial step in unlocking the potential of this class of compounds. Two classical methods, the Staedel-Rugheimer and Gutknecht pyrazine syntheses, laid the groundwork for more advanced synthetic strategies.
Staedel-Rugheimer Pyrazine Synthesis (1876)
This was one of the earliest methods developed for the synthesis of pyrazines. It involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative)
-
Preparation of α-aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.
-
Self-condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid). The self-condensation of two molecules of the amino ketone forms a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic 2,5-diphenylpyrazine. Air, mercury(I) oxide, or copper(II) sulfate can be used as the oxidizing agent.[1]
-
Purification: The crude pyrazine product is purified by distillation or recrystallization.
Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[1][2]
Experimental Protocol: General Procedure
-
Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximino ketone.
-
Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone.[1] This reduction can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.
-
Self-Condensation and Oxidation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. The oxidation can be achieved with an oxidizing agent like copper(II) sulfate or simply by air oxidation.[2]
-
Purification: After cooling, the reaction mixture is neutralized, and the pyrazine product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.
Discovery and Isolation from Natural Sources
Pyrazines are widespread in nature, contributing to the flavor and aroma of many foods and acting as signaling molecules in biological systems. The initial isolation of these compounds from their natural sources was a significant achievement, relying on the analytical techniques of the time.
Tetramethylpyrazine from Fermented Soybeans (Bacillus subtilis)
One of the most well-known naturally occurring pyrazines is 2,3,5,6-tetramethylpyrazine (ligustrazine), which contributes to the characteristic nutty aroma of natto (fermented soybeans). Its isolation from cultures of Bacillus natto (a strain of Bacillus subtilis) was a landmark in understanding the microbial production of flavor compounds.
Experimental Protocol: Isolation of Tetramethylpyrazine from Bacillus subtilis Culture
-
Cultivation: Bacillus subtilis is cultured in a suitable fermentation medium, such as Yeast Extract Peptone Glucose (YP) medium, at 37°C with shaking for approximately 144 hours.
-
Extraction: The fermentation broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The organic extract is concentrated, and the crude tetramethylpyrazine is purified. Early methods would have relied on distillation and recrystallization. Modern methods often employ column chromatography or preparative HPLC.
-
Identification: The purified compound is identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value | Reference |
| Microorganism | Bacillus subtilis | [3][4] |
| Fermentation Time | 144 hours | [4] |
| pH | 5.5 (for growth), 7.0 (for production) | [4] |
| Yield | up to 7.43 g/L | [4] |
Aspergillic Acid from Aspergillus flavus
Aspergillic acid, a pyrazine derivative with antibiotic properties, was one of the earliest microbial metabolites to be isolated and characterized.
Experimental Protocol: Isolation of Aspergillic Acid
-
Fungal Cultivation: Aspergillus flavus is grown in a liquid medium, such as a 2% tryptone solution with 1% dextrose, at room temperature for 10-14 days.[5]
-
Extraction: The culture filtrate is acidified to approximately pH 4.0 with hydrochloric acid and then extracted with ether.[5]
-
Initial Purification: The ether extract is evaporated, and the residue is treated with a 2% sodium bicarbonate solution. The aspergillic acid dissolves, leaving behind impurities. The solution is then filtered.[5]
-
Further Purification and Crystallization: The filtrate is acidified and re-extracted with ether. The ether is evaporated, and the crude aspergillic acid is crystallized from acetone or another suitable solvent.[5]
| Parameter | Value | Reference |
| Microorganism | Aspergillus flavus | [5] |
| Culture Medium | 2% Tryptone, 1% Dextrose | [5] |
| Incubation Time | 10-14 days | [5] |
| Crude Yield | ~0.8 mg/mL |
Pyrazines in Coffee
The characteristic roasted aroma of coffee is largely due to the presence of various pyrazine compounds formed during the Maillard reaction between amino acids and sugars in the coffee beans during roasting.
Experimental Protocol: Extraction and Analysis of Pyrazines from Coffee
-
Sample Preparation: Roasted coffee beans are ground to a fine powder.
-
Extraction: Volatile pyrazines are extracted using headspace solid-phase microextraction (HS-SPME). A sample of the ground coffee is placed in a sealed vial and heated to release the volatile compounds into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.
-
Analysis: The SPME fiber is injected into a gas chromatograph-mass spectrometer (GC-MS) for separation and identification of the pyrazine compounds.
-
Quantification: Stable isotope dilution analysis (SIDA) is often used for accurate quantification of the pyrazines.
Table of Major Pyrazines in Roasted Coffee
| Pyrazine Compound | Typical Concentration in Arabica (µg/kg) | Typical Concentration in Robusta (µg/kg) |
| 2-Methylpyrazine | 1,000 - 5,000 | 3,000 - 10,000+ |
| 2,5-Dimethylpyrazine | 500 - 2,500 | 1,500 - 7,000 |
| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 |
| Ethylpyrazine | 50 - 300 | 150 - 800 |
Signaling Pathways Involving Pyrazine-Based Compounds
Pyrazines and their derivatives are not only important as flavor and aroma compounds but also play crucial roles as signaling molecules in biological systems. A prime example is their involvement in bacterial quorum sensing.
Quorum Sensing in Vibrio cholerae
Vibrio cholerae, the bacterium responsible for cholera, utilizes a complex quorum-sensing system to regulate virulence and biofilm formation. This system involves multiple autoinducers, including the pyrazine derivative 3,5-dimethyl-pyrazin-2-ol (DPO).
At low cell density, the receptors (CqsS, LuxPQ, CqsR, VpsS) act as kinases, leading to the phosphorylation of LuxO. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the translation of the master regulator HapR and activate the translation of AphA. This state promotes virulence and biofilm formation.
At high cell density, autoinducers, including DPO, bind to their cognate receptors. This switches the receptors to a phosphatase activity, leading to the dephosphorylation of LuxO. As a result, the Qrr sRNAs are not produced, HapR is translated, and AphA is not. HapR represses virulence and biofilm formation, allowing for dispersal.
Biosynthesis of the Pyrazine Signal DPO
The pyrazine autoinducer 3,5-dimethyl-pyrazin-2-ol (DPO) is synthesized from L-threonine and L-alanine.
Conclusion
The journey of pyrazine-based compounds, from their initial synthesis in the 19th century to their discovery as key components of natural flavors and complex biological signaling systems, highlights their fundamental importance in science. The early synthetic methods, though classical, remain relevant in their principles, while the initial isolation of these compounds from natural sources paved the way for the fields of flavor chemistry and microbial biotechnology. For researchers and drug development professionals, understanding the origins and foundational chemistry of pyrazines provides a crucial context for the continued exploration and application of this versatile and impactful class of molecules. The intricate signaling pathways they mediate, such as quorum sensing in bacteria, also present exciting opportunities for the development of novel therapeutic interventions.
References
- 1. d-nb.info [d-nb.info]
- 2. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Methodological & Application
Application Note: 2-Hydrazino-5-methylpyrazine as a Novel Derivatization Agent for Sensitive LC-MS Analysis of Carbonyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl-containing compounds, such as aldehydes and ketones, in biological matrices is crucial for understanding various physiological and pathological processes. These molecules are often present at low concentrations and can be challenging to analyze directly by liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency. Chemical derivatization is a powerful strategy to enhance the sensitivity and chromatographic retention of these analytes. This application note details a protocol for the use of 2-Hydrazino-5-methylpyrazine as a derivatization agent for the sensitive detection of carbonyl compounds by LC-MS.
This compound is a heterocyclic hydrazine derivative that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. The pyrazine ring in the derivative provides a site for efficient protonation, leading to a significant enhancement in signal intensity in positive ion electrospray ionization (ESI) mode. While specific literature on this compound as a derivatization agent is limited, this protocol has been developed based on established methods for analogous hydrazine-based reagents, such as 2-hydrazino-1-methylpyridine (HMP).[1][2] This document provides a comprehensive starting point for method development and validation.
Principle of Derivatization
This compound reacts with the carbonyl functional group of aldehydes and ketones in an acidic environment to form a stable hydrazone. This reaction introduces a basic pyrazine moiety into the analyte, which is readily protonated, thereby increasing its ionization efficiency for LC-MS analysis.
Caption: Derivatization reaction of a carbonyl compound.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 165124-42-5)
-
Carbonyl standards (e.g., aldehydes, ketones)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (99%)
-
Internal Standard (IS): A suitable carbonyl-containing compound not expected in the samples, or an isotopically labeled analog of the analyte of interest.
Protocol 1: Derivatization of Carbonyl Standards
This protocol describes the derivatization of standard solutions of carbonyl compounds to optimize reaction conditions and for the preparation of calibration curves.
-
Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in methanol containing 0.1% formic acid. This solution should be prepared fresh daily.
-
Standard and IS Preparation: Prepare stock solutions of carbonyl standards and the internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution.
-
Derivatization Reaction:
-
To 50 µL of each standard working solution, add 50 µL of the internal standard working solution.
-
Add 100 µL of the this compound reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Dilute the sample with 800 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) before injection.
-
Protocol 2: Derivatization of Carbonyls in a Biological Matrix (e.g., Plasma)
This protocol outlines the derivatization of carbonyl compounds in a plasma sample, including a protein precipitation step.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 100 µL of a 1 mg/mL solution of this compound in methanol with 0.1% formic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 60 minutes.
-
After incubation, cool to room temperature and centrifuge at 14,000 x g for 5 minutes to pellet any further precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Caption: Experimental workflow for derivatization.
LC-MS Analysis
The following are recommended starting parameters for LC-MS analysis. Optimization will be required for specific analytes and matrices.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and MRM Transitions
The MRM transitions for the derivatized analytes will need to be determined by infusing the individual derivatized standards into the mass spectrometer. The precursor ion will be the [M+H]+ of the hydrazone derivative. A common product ion for pyrazine-containing derivatives often results from the fragmentation of the pyrazine ring or the bond connecting it to the analyte.
Hypothetical MRM Transitions for Derivatized Carbonyls:
| Analyte (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Formaldehyde | 137.1 | To be determined | To be determined |
| Acetaldehyde | 151.1 | To be determined | To be determined |
| Acetone | 165.1 | To be determined | To be determined |
| Internal Standard | Analyte specific | To be determined | To be determined |
Note: The precursor ion m/z is calculated as: [M(carbonyl) + M(reagent) - M(H2O) + H]+, where M(reagent) is the molecular weight of this compound (124.14 g/mol ).
Expected Results and Discussion
Derivatization with this compound is expected to significantly enhance the MS response for carbonyl compounds. The formation of hydrazone derivatives will also increase the hydrophobicity of small, polar carbonyls, leading to improved retention on reversed-phase LC columns.
It is important to note that hydrazine-based derivatization can result in the formation of syn and anti isomers, which may appear as two separate chromatographic peaks for a single analyte.[1] Chromatographic conditions should be optimized to either resolve or co-elute these isomers for consistent quantification.
Conclusion
This application note provides a detailed protocol for the use of this compound as a derivatization agent for the LC-MS analysis of carbonyl-containing compounds. This method offers a promising approach to enhance the sensitivity and chromatographic performance for the analysis of aldehydes and ketones in various sample matrices. The provided protocols and parameters serve as a robust starting point for method development and validation in research, clinical, and pharmaceutical settings. Further optimization of the derivatization reaction and LC-MS conditions is recommended for specific applications to achieve the desired analytical performance.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydrazino-5-methylpyrazine in Carbonyl Compound Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive detection of carbonyl compounds, such as aldehydes and ketones, is crucial in various scientific disciplines, including pharmaceutical development, environmental analysis, and food chemistry. These compounds are often present at low concentrations and may lack strong chromophores or ionizable groups, making their direct analysis challenging. Chemical derivatization is a widely employed strategy to enhance the detectability of carbonyl compounds. Hydrazine derivatives, in particular, are effective reagents that react with carbonyls to form stable hydrazones. This reaction introduces a specific tag into the molecule, facilitating detection and quantification by various analytical techniques.
2-Hydrazino-5-methylpyrazine is a heterocyclic hydrazine compound with potential as a derivatizing agent for carbonyl compounds. The pyrazine ring system can act as a chromophore, enabling sensitive spectrophotometric or fluorometric detection. Furthermore, the nitrogen atoms in the pyrazine ring can be readily protonated, enhancing ionization efficiency for mass spectrometry-based analysis. These characteristics suggest that this compound could be a valuable tool for the sensitive detection of carbonyls in complex matrices.
Reaction Mechanism
The derivatization of carbonyl compounds with this compound proceeds through a nucleophilic addition-elimination reaction. The hydrazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon to form an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to form a stable C=N double bond, resulting in the corresponding hydrazone. The reaction is typically catalyzed by a small amount of acid.
Figure 1: General reaction mechanism of this compound with a carbonyl compound.
Application Notes
Advantages of Derivatization with this compound:
-
Enhanced Sensitivity: The pyrazine moiety introduces a chromophore, allowing for highly sensitive detection using UV-Vis spectrophotometry.
-
Improved Chromatographic Separation: The derivatization increases the molecular weight and alters the polarity of the analyte, which can lead to better separation in reversed-phase high-performance liquid chromatography (HPLC).
-
Increased Ionization Efficiency: The basic nitrogen atoms in the pyrazine ring facilitate protonation, leading to enhanced signal intensity in electrospray ionization mass spectrometry (ESI-MS).
-
Specificity: The reaction is highly specific for aldehydes and ketones, reducing interference from other functional groups in complex samples.
Applicable Analytical Techniques:
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis): The hydrazone derivatives exhibit strong absorbance in the UV region, making this a robust and widely accessible method for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity, allowing for the identification and quantification of carbonyl compounds at trace levels. The fragmentation pattern of the derivatized analytes in tandem MS (MS/MS) can be used for structural confirmation.
Illustrative Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table presents typical performance characteristics for the detection of carbonyl compounds using analogous hydrazine-based derivatization reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and dansyl hydrazine. These values should be considered as a general guideline and a starting point for method development with this compound.
| Parameter | HPLC-UV/Vis | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.2 - 5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Experimental Protocols
Protocol 1: Derivatization of a Standard Carbonyl Compound
This protocol describes the derivatization of a standard solution of a carbonyl compound (e.g., formaldehyde, acetaldehyde, or acetone) with this compound.
Materials:
-
This compound
-
Standard carbonyl compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile.
-
Preparation of Standard Solution: Prepare a 1 mM stock solution of the carbonyl compound in acetonitrile. Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µM to 100 µM.
-
Derivatization Reaction: a. In a microcentrifuge tube, mix 100 µL of the carbonyl standard solution with 100 µL of the this compound reagent solution. b. Add 10 µL of 1 M HCl or 10% TFA in acetonitrile to catalyze the reaction. c. Vortex the mixture for 30 seconds. d. Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. e. After incubation, allow the mixture to cool to room temperature.
-
Sample Preparation for Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 90:10 water:acetonitrile) to the desired concentration for HPLC or LC-MS analysis.
Protocol 2: Analysis by HPLC-UV/Vis
This protocol outlines a general method for the analysis of the derivatized carbonyl compounds using HPLC with UV-Vis detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized standard. A wavelength around 280-320 nm is a reasonable starting point based on the pyrazine chromophore.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas of the derivatized carbonyl compounds.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the carbonyl compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of carbonyl compounds using this compound derivatization followed by instrumental analysis.
Figure 2: Experimental workflow for carbonyl compound detection.
Conclusion
This compound presents a promising derivatization agent for the sensitive and selective detection of carbonyl compounds. The protocols and application notes provided here offer a solid foundation for researchers and scientists to begin exploring its utility. It is important to note that the provided protocols are general and may require optimization for specific applications and matrices. Further research is warranted to fully characterize the performance of this compound as a derivatizing agent and to establish its advantages over existing reagents. Validation of the method in terms of linearity, accuracy, precision, and robustness is essential before its application in routine analysis.
Application Notes and Protocols for Enhanced Mass Spectrometric Analysis of Carbonyl Compounds using 2-Hydrazino-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbonyl-containing molecules, such as aldehydes and ketones, is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. These compounds are often involved in key biological processes and can serve as biomarkers for various diseases. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency and suboptimal chromatographic retention.
Chemical derivatization presents a robust solution to these challenges.[1][2] By reacting the carbonyl group with a derivatizing agent, a chemical tag is introduced that enhances the analyte's physicochemical properties for MS analysis. This application note details the use of 2-Hydrazino-5-methylpyrazine (2-HMP) as a novel derivatization reagent to improve the ionization efficiency and detection sensitivity of carbonyl compounds. The hydrazine moiety of 2-HMP reacts with aldehydes and ketones to form stable hydrazones, while the pyrazine ring provides a readily ionizable site, significantly boosting the signal in mass spectrometry.[3][4]
This document provides a comprehensive protocol for the derivatization of carbonyl compounds using 2-HMP, based on established methodologies for similar hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ).[5][6]
Principle of the Method
The derivatization of carbonyl compounds with this compound is a nucleophilic addition reaction that results in the formation of a stable hydrazone. The lone pair of electrons on the terminal nitrogen of the hydrazine group in 2-HMP attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding 2-HMP-hydrazone derivative. This derivative is more hydrophobic and contains a readily protonatable pyrazine ring, which leads to improved retention on reversed-phase liquid chromatography (RPLC) columns and enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry.[3][6]
Experimental Protocols
Materials and Reagents
-
This compound (2-HMP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Analyte standards (e.g., aldehydes, ketones)
-
Biological samples (e.g., plasma, urine, tissue homogenate)
-
Internal standard (IS) (a stable isotope-labeled version of the analyte or a structurally similar compound)
Protocol 1: Derivatization of Carbonyl Standards
-
Preparation of Reagent Solution: Prepare a 1.0 mg/mL stock solution of 2-HMP in methanol.
-
Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of the carbonyl-containing analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Derivatization Reaction:
-
In a clean microcentrifuge tube, add 10 µL of the analyte solution.
-
Add 100 µL of the 2-HMP solution.
-
Add 5 µL of 1% (v/v) formic acid in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Sample Preparation for LC-MS:
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Derivatization of Carbonyls in Biological Samples (e.g., Plasma)
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
To the dried extract, add 100 µL of a 1 mg/mL solution of 2-HMP in methanol containing 0.5% (v/v) formic acid.
-
Vortex for 1 minute to ensure complete dissolution.
-
Incubate at 60°C for 60 minutes.
-
-
Final Sample Preparation:
-
After incubation, evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge as described in Protocol 1.
-
Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes. The flow rate is typically 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: The precursor ion will be the [M+H]+ of the 2-HMP derivatized analyte. The product ions should be determined by infusing a derivatized standard. A common product ion for pyrazine-hydrazine derivatives corresponds to the protonated pyrazine moiety.
-
Data Presentation
The following tables summarize the expected improvement in detection and quantification of representative carbonyl compounds after derivatization with 2-HMP. The data is hypothetical and serves as an example of how to present experimental results.
Table 1: Comparison of Mass Spectrometric Signal Intensity Before and After 2-HMP Derivatization.
| Analyte | Precursor Ion (Underivatized) [M+H]+ | Signal Intensity (cps) | Precursor Ion (2-HMP Derivatized) [M+H]+ | Signal Intensity (cps) | Fold Enhancement |
| Formaldehyde | 31.018 | 1.2 x 10³ | 151.098 | 6.8 x 10⁵ | 567 |
| Acetone | 59.049 | 8.5 x 10³ | 179.131 | 9.2 x 10⁵ | 108 |
| Propanal | 59.049 | 5.4 x 10³ | 179.131 | 8.1 x 10⁵ | 150 |
| Butanone | 73.065 | 1.1 x 10⁴ | 193.147 | 1.3 x 10⁶ | 118 |
| Hexanal | 101.096 | 2.3 x 10⁴ | 221.178 | 2.9 x 10⁶ | 126 |
Table 2: Limit of Quantification (LOQ) for Carbonyl Compounds with and without 2-HMP Derivatization.
| Analyte | LOQ (Underivatized) (ng/mL) | LOQ (2-HMP Derivatized) (ng/mL) | Improvement Factor |
| Formaldehyde | 50 | 0.1 | 500 |
| Acetone | 25 | 0.2 | 125 |
| Propanal | 30 | 0.2 | 150 |
| Butanone | 20 | 0.15 | 133 |
| Hexanal | 15 | 0.1 | 150 |
Visualizations
Derivatization Reaction and Workflow
Caption: Experimental workflow for 2-HMP derivatization.
Logical Relationship of Ionization Enhancement
Caption: Rationale for enhanced detection via 2-HMP derivatization.
Conclusion
The use of this compound as a derivatizing agent offers a promising strategy for the sensitive and reliable quantification of carbonyl compounds in complex biological matrices. This approach effectively addresses the common challenges of poor ionization and chromatographic retention associated with these analytes. The provided protocols, based on well-established principles of hydrazine-based derivatization, serve as a valuable starting point for method development and validation. Researchers and drug development professionals can adapt these methods to achieve significantly improved analytical performance for their specific carbonyl compounds of interest, thereby facilitating biomarker discovery and advancing pharmaceutical research.
References
- 1. Molecular Networking and On-Tissue Chemical Derivatization for Enhanced Identification and Visualization of Steroid Glycosides by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical tagging mass spectrometry: an approach for single-cell omics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatizing Aldehydes and Ketones with 2-Hydrazino-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of aldehydes and ketones using 2-Hydrazino-5-methylpyrazine. This process is crucial for enhancing the analytical detection and quantification of carbonyl compounds, particularly in complex matrices encountered in metabolomics and pharmaceutical analysis. The resulting hydrazone derivatives exhibit improved chromatographic properties and ionization efficiency, making them highly suitable for analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5][6][7]
The derivatization reaction involves the nucleophilic addition of the hydrazine moiety to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable hydrazone.[8][9] This reaction is typically carried out under mild acidic conditions, which can be catalyzed by acids like acetic acid or sulfuric acid to increase the reaction rate and yield.[10] The resulting derivatized compounds can be readily analyzed, offering enhanced sensitivity for low-abundance analytes.[1][2][3]
Chemical Reaction
Caption: General reaction scheme for the derivatization of an aldehyde or ketone with this compound to form a hydrazone and water.
Illustrative Quantitative Data
The following table summarizes hypothetical yield data for the derivatization of various aldehydes and ketones with this compound under optimized conditions. This data is for illustrative purposes to demonstrate the potential efficiency of the reaction.
| Carbonyl Compound | Analyte Class | Hypothetical Yield (%) |
| Formaldehyde | Aliphatic Aldehyde | 92 |
| Acetaldehyde | Aliphatic Aldehyde | 95 |
| Benzaldehyde | Aromatic Aldehyde | 98 |
| Acetone | Aliphatic Ketone | 88 |
| Cyclohexanone | Cyclic Ketone | 91 |
| Acetophenone | Aromatic Ketone | 94 |
Experimental Protocol
This protocol outlines a general procedure for the derivatization of a standard solution of an aldehyde or ketone. Researchers should optimize the conditions for their specific application and matrix.
1. Materials and Reagents
-
This compound
-
Aldehyde or Ketone standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Heating block or water bath
2. Reagent Preparation
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of methanol. This solution should be prepared fresh daily.
-
Carbonyl Standard Solution (1 mg/mL): Prepare a stock solution of the target aldehyde or ketone in methanol. Further dilutions can be made from this stock.
-
Catalyst Solution (1% Acetic Acid): Add 10 µL of glacial acetic acid to 990 µL of methanol.
3. Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the carbonyl standard solution.
-
Add 100 µL of the freshly prepared this compound solution.
-
Add 10 µL of the 1% acetic acid catalyst solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[6][11] Optimization of temperature (25-80°C) and time (15-120 min) may be necessary for specific carbonyl compounds.[1]
-
After incubation, allow the mixture to cool to room temperature.
-
The sample is now ready for analysis (e.g., by LC-MS). If necessary, the sample can be diluted with the mobile phase.
4. Product Analysis
The resulting hydrazone derivative can be analyzed by reverse-phase liquid chromatography coupled with a mass spectrometer.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common choice.
-
Detection: Mass spectrometry in positive ion mode will allow for the detection of the protonated molecular ion of the hydrazone derivative.
Experimental Workflow
Caption: A typical experimental workflow for the derivatization of aldehydes and ketones with this compound.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. conservancy.umn.edu [conservancy.umn.edu]
Application Notes and Protocols for Steroid Analysis in Biological Fluids using Hydrazine-Based Derivatization
Note: Extensive literature searches did not yield specific applications of 2-hydrazino-5-methylpyrazine for the analysis of steroids in biological fluids. However, a closely related compound, 2-hydrazino-1-methylpyridine (HMP) , has been thoroughly documented for this purpose. The following application notes and protocols are based on the successful use of HMP for the sensitive detection of androgens in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Researchers can use these established methods as a strong foundation for developing protocols with other hydrazine-based derivatization agents like this compound.
Introduction
The quantitative analysis of steroids in biological fluids is crucial for clinical diagnostics, endocrinology research, and anti-doping control. Many steroids, particularly those at low physiological concentrations, present analytical challenges for LC-MS/MS due to poor ionization efficiency and isobaric interferences.[1] Chemical derivatization of the ketone groups on the steroid backbone with a hydrazine-containing reagent can significantly enhance ionization efficiency and, consequently, the sensitivity and selectivity of the analysis.[1][2]
This document provides a detailed protocol for the analysis of androgens (Testosterone, Androstenedione, and 5α-Dihydrotestosterone) in human plasma using 2-hydrazino-1-methylpyridine (HMP) as a derivatizing agent, followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.[1]
Derivatization Reaction
The derivatization reaction involves the condensation of the hydrazine group of HMP with a ketone group on the steroid molecule to form a hydrazone. This reaction introduces a permanently charged pyridinium moiety, which greatly enhances the ionization efficiency of the steroid in the mass spectrometer's electrospray source.[1]
Experimental Workflow
The overall analytical workflow consists of sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.
Quantitative Data
The following tables summarize the quantitative performance of the HMP derivatization method for the analysis of key androgens in human plasma.[1][3]
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD on column (pg) | LOQ on column (pg) |
| DHT-HMP | 0.2 | 0.4 |
| Testosterone-HMP | 0.4 | 0.8 |
| Androstenedione-HMP | 0.2 | 0.5 |
Table 2: Linearity of Response
| Analyte | Calibration Range (pg on column) | Correlation Coefficient (r²) |
| DHT-HMP | 0.4 - 100 | > 0.99 |
| Testosterone-HMP | 0.8 - 200 | > 0.99 |
| Androstenedione-HMP | 0.5 - 100 | > 0.99 |
Table 3: Intra- and Inter-Assay Precision (%RSD)
| Analyte | Plasma Type | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) |
| Testosterone | Male | 3 | 13 |
| Post-menopausal female | 4 | 7 | |
| Androstenedione | Male | 3 | 14 |
| Post-menopausal female | 4 | 8 | |
| DHT | Male | 4 | 15 |
| Post-menopausal female | 4 | 10 |
Experimental Protocols
Materials and Reagents
-
Steroid standards (Testosterone, Androstenedione, DHT) and internal standards (e.g., ¹³C₃-Testosterone, ¹³C₃-Androstenedione, ¹³C₃-DHT)
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) for HMP synthesis
-
Hydrazine monohydrate
-
Methanol, Acetonitrile, Dichloromethane, n-hexane (all HPLC or LC-MS grade)
-
Formic acid (FA) and Trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma
Synthesis of 2-hydrazino-1-methylpyridine (HMP)[1]
-
Place 100 mL of methanol in a flask and cool to approximately 0°C.
-
Add 660 µL of hydrazine monohydrate (65% w/v in methanol).
-
Dissolve 1.5 g of FMP-TS in 30 mL of methanol and add it dropwise to the hydrazine solution.
-
Stir the resulting yellow solution at 0°C for 15 minutes, then at room temperature for 60 minutes.
-
Concentrate the solution to dryness under vacuum to obtain an orange residue.
-
Re-dissolve the residue in hot dichloromethane (100 mL) and heat to 60°C.
-
Add n-hexane (10 mL) dropwise to produce a cloudy solution.
-
Cool the solution to -20°C to allow for crystallization of HMP.
Sample Preparation (Solid-Phase Extraction)[1]
-
Centrifuge plasma aliquots (100 µL for males, 200 µL for post-menopausal females) at 8000 x g for 20 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the steroids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 60°C.
Derivatization Protocol[1]
-
Prepare a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid.
-
Add 100 µL of the HMP solution to the dried steroid extract or standard.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvent under nitrogen at 60°C.
-
Reconstitute the dried derivative in 50 µL of the initial mobile phase for LC-MS/MS analysis.
UHPLC-MS/MS Conditions[1]
-
UHPLC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the steroid derivatives (e.g., start with 95% A, ramp to 5% A over several minutes).
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 - 60°C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
DHT-HMP: m/z 396 → 108
-
Testosterone-HMP: m/z 394 → 108
-
Androstenedione-HMP: m/z 392 → 108
-
Conclusion
Derivatization with 2-hydrazino-1-methylpyridine (HMP) is a robust and sensitive method for the quantitative analysis of androgens in human plasma.[1][2] The protocol enhances the ionization of target steroids, allowing for low detection and quantification limits, even from small sample volumes.[1][3] This methodology provides a valuable tool for researchers and clinicians in the field of steroid analysis. While no direct studies on this compound were identified, the principles and protocols outlined here for HMP serve as an excellent starting point for method development with this and other novel hydrazine-based derivatization reagents.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]
Application Notes and Protocols for Analytical Methods Using Pyrazine-Based Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] Their unique chemical properties also make them excellent candidates for the development of derivatizing agents for analytical chromatography. Derivatization is a crucial technique used to modify analytes to enhance their detectability, improve chromatographic separation, and increase volatility for gas chromatography (GC).[3] This document provides detailed application notes and protocols for the use of pyrazine-based derivatizing agents in the analysis of various classes of compounds.
Application Note 1: Quantitative Analysis of Primary and Secondary Amines using 2-Pyrazinecarbonyl Chloride
Analyte Class: Primary and Secondary Amines (e.g., biogenic amines, pharmaceutical intermediates) Derivatizing Agent: 2-Pyrazinecarbonyl Chloride Principle: 2-Pyrazinecarbonyl chloride reacts with primary and secondary amines to form stable, UV-active amide derivatives. This enhances their detection by HPLC with UV or mass spectrometry (MS) detectors. The pyrazine ring introduces a strong chromophore, significantly improving the limit of detection (LOD) and limit of quantitation (LOQ).[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of selected primary and secondary amines using 2-pyrazinecarbonyl chloride derivatization followed by HPLC-UV analysis. The data is illustrative of typical method performance.
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Benzylamine | 0.9995 | 0.05 | 0.15 | 98.5 ± 2.1 |
| N-Methylbenzylamine | 0.9992 | 0.08 | 0.25 | 97.9 ± 2.5 |
| Putrescine | 0.9998 | 0.10 | 0.30 | 99.1 ± 1.8 |
| Cadaverine | 0.9997 | 0.12 | 0.35 | 98.8 ± 2.0 |
Experimental Protocol
1. Materials and Reagents:
-
2-Pyrazinecarbonyl Chloride (Synthesized from Pyrazine-2-carboxylic acid)[4]
-
Analytes of interest (e.g., benzylamine, N-methylbenzylamine, putrescine, cadaverine)
-
HPLC-grade acetonitrile (ACN) and water
-
Triethylamine (TEA)
-
Formic acid
-
Standard laboratory glassware and equipment
2. Synthesis of 2-Pyrazinecarbonyl Chloride (Derivatizing Agent):
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 2-pyrazinecarbonyl chloride as a solid. Store under inert atmosphere.
3. Standard Solution Preparation:
-
Prepare stock solutions of each amine standard (1 mg/mL) in ACN.
-
Prepare working standard solutions by serial dilution of the stock solutions.
4. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of a 10 mg/mL solution of 2-pyrazinecarbonyl chloride in ACN.
-
Add 20 µL of triethylamine (TEA) to catalyze the reaction.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 780 µL of ACN:water (1:1, v/v) to quench the reaction and dilute the sample for analysis.
5. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm[5]
Experimental Workflow Diagram
Application Note 2: Analysis of Aldehydes and Ketones using Pyrazine-2-carbohydrazide
Analyte Class: Aldehydes and Ketones (e.g., in food and environmental samples) Derivatizing Agent: Pyrazine-2-carbohydrazide Principle: Pyrazine-2-carbohydrazide reacts with the carbonyl group of aldehydes and ketones to form stable pyrazinoylhydrazones.[6] These derivatives exhibit enhanced UV absorbance, facilitating their detection by HPLC. This method is particularly useful for the analysis of carbonyl compounds that lack a native chromophore.[7]
Quantitative Data Summary
The following table presents illustrative quantitative data for the analysis of selected aldehydes and ketones using pyrazine-2-carbohydrazide derivatization and HPLC-UV analysis.
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Formaldehyde | 0.9991 | 0.15 | 0.50 | 97.2 ± 3.1 |
| Acetaldehyde | 0.9989 | 0.20 | 0.65 | 96.5 ± 3.5 |
| Acetone | 0.9993 | 0.25 | 0.80 | 95.8 ± 4.0 |
| Benzaldehyde | 0.9996 | 0.08 | 0.25 | 98.1 ± 2.2 |
Experimental Protocol
1. Materials and Reagents:
-
Pyrazine-2-carbohydrazide (Synthesized from Pyrazine-2-carboxylic acid)[6]
-
Analytes of interest (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)
-
HPLC-grade methanol and water
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and equipment
2. Synthesis of Pyrazine-2-carbohydrazide (Derivatizing Agent):
-
Pyrazine-2-carboxylic acid is first esterified to methyl pyrazinoate.
-
The methyl pyrazinoate is then reacted with hydrazine hydrate to yield pyrazine-2-carbohydrazide.[6]
3. Standard Solution Preparation:
-
Prepare stock solutions of each carbonyl standard (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution.
4. Derivatization Procedure:
-
To 200 µL of the sample or standard solution in a vial, add 200 µL of a 5 mg/mL solution of pyrazine-2-carbohydrazide in methanol.
-
Add 50 µL of 2% trifluoroacetic acid in methanol as a catalyst.
-
Vortex the mixture and let it stand at room temperature for 60 minutes.
-
Dilute the mixture with 550 µL of methanol:water (1:1, v/v) before injection.
5. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 30-100% B over 20 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
Logical Relationship Diagram
Signaling Pathway Visualization
In drug development, analytes are often metabolites of a parent drug or endogenous molecules modulated by the drug. Understanding the metabolic pathway is crucial. The following diagram illustrates a simplified drug metabolism pathway, where a hypothetical drug is metabolized into an amine-containing compound, which can then be quantified using a pyrazine-based derivatizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. chemicaljournal.org [chemicaljournal.org]
- 7. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Small Molecules using a Hydrazine-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling is a powerful technique for the detection and quantification of small molecules in various biological and chemical systems. This document provides detailed application notes and protocols for the use of a hydrazine-containing fluorescent probe for the sensitive labeling of small molecules, particularly those containing aldehyde or ketone functionalities.
Due to the limited availability of specific data for 2-Hydrazino-5-methylpyrazine as a fluorescent labeling agent in the public domain, this document will provide a generalized protocol and data based on the well-characterized reactivity of hydrazine moieties with carbonyl groups and will use analogous hydrazine-based probes for exemplification of spectroscopic properties. The reaction principle involves the formation of a stable hydrazone linkage between the hydrazine group of the probe and a carbonyl group on the target small molecule, leading to a change in the fluorescent properties of the probe, often resulting in a significant increase in fluorescence intensity (a "turn-on" response). This method is widely applicable in drug discovery, metabolomics, and environmental analysis.
Principle of Fluorescent Labeling
Hydrazine derivatives react specifically with aldehydes and ketones under mild acidic conditions to form a covalent hydrazone bond. This reaction is highly specific for carbonyl groups, making it an excellent method for selectively labeling target molecules in complex mixtures. The formation of the extended conjugated system upon hydrazone formation often leads to a shift in the absorption and emission spectra of the fluorophore, providing a detectable signal.
Data Presentation
The following table summarizes the typical spectroscopic properties of a hydrazine-based fluorescent probe and its corresponding hydrazone derivatives upon reaction with aliphatic and aromatic aldehydes. These values are based on a representative hydrazine probe, 2-Hydrazinyl 5-nitrophenol (2Hzin5NP), and serve as a guide for the expected spectral changes upon labeling.
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Absorptivity (ε) | Quantum Yield (Φ) |
| Hydrazine Probe (Unbound) | ~354 nm | ~469 nm | Data not available | Low |
| Aliphatic Hydrazone | ~397 nm | ~502 nm | Data not available | Moderate |
| Aromatic Hydrazone | ~418 nm | ~517 nm | Data not available | High |
Note: The exact excitation and emission maxima, as well as quantum yields, will vary depending on the specific hydrazine probe, the solvent system used, and the chemical nature of the labeled small molecule. It is crucial to experimentally determine these parameters for your specific application.
Experimental Protocols
Materials and Reagents
-
Hydrazine-based fluorescent probe (e.g., this compound or a suitable analogue)
-
Small molecule containing a carbonyl group (aldehyde or ketone)
-
Anhydrous solvent (e.g., methanol, ethanol, DMSO, or acetonitrile)
-
Acid catalyst (e.g., acetic acid, trifluoroacetic acid)
-
Phosphate-buffered saline (PBS) for biological samples
-
High-purity water
-
Reaction vials
-
Stirring plate and stir bars
-
Fluorescence spectrophotometer
-
HPLC system for purification and analysis (optional)
-
Mass spectrometer for characterization (optional)
Protocol 1: Fluorescent Labeling of a Small Molecule in Solution
This protocol describes the general procedure for labeling a small molecule containing an aldehyde or ketone group with a hydrazine-based fluorescent probe.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the hydrazine-based fluorescent probe (e.g., 1-10 mM) in a suitable anhydrous solvent (e.g., DMSO or methanol). Store protected from light.
-
Prepare a stock solution of the carbonyl-containing small molecule (e.g., 1-10 mM) in the same solvent.
-
-
Labeling Reaction:
-
In a reaction vial, add the desired amount of the small molecule stock solution.
-
Add a 1.1 to 2-fold molar excess of the hydrazine probe stock solution to the vial.
-
Add a catalytic amount of acid (e.g., a final concentration of 0.1-1% acetic acid). The optimal pH for hydrazone formation is typically between 4 and 6.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-50 °C) for 1-4 hours. Protect the reaction from light. The reaction time may need to be optimized depending on the reactivity of the carbonyl group.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by fluorescence spectroscopy. Periodically, take an aliquot of the reaction mixture, dilute it in the appropriate solvent, and measure the fluorescence emission at the expected wavelength for the hydrazone product. An increase in fluorescence intensity over time indicates the formation of the labeled product.
-
-
Purification of the Labeled Molecule (Optional):
-
If necessary, the fluorescently labeled small molecule can be purified from the excess unreacted probe and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable C18 column and a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the hydrazone and a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
Collect the fractions containing the purified labeled product.
-
-
Characterization:
-
Confirm the identity of the labeled product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.
-
Determine the final concentration of the labeled molecule using its molar absorptivity at the absorbance maximum.
-
Protocol 2: Detection of Carbonyl-Containing Molecules in a Biological Sample
This protocol outlines a general procedure for detecting small molecules with carbonyl groups in a biological matrix.
-
Sample Preparation:
-
Prepare the biological sample (e.g., cell lysate, plasma, urine) by performing necessary extraction and clean-up steps to remove interfering substances. This may include protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation.
-
-
Labeling Reaction:
-
To the prepared biological sample, add the hydrazine-based fluorescent probe stock solution to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Adjust the pH of the sample to be mildly acidic (pH 4-6) if necessary, using a suitable buffer.
-
Incubate the sample at 37 °C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
After the incubation period, measure the fluorescence intensity of the sample using a fluorescence spectrophotometer or a plate reader.
-
Use the excitation and emission wavelengths determined to be optimal for the hydrazone product.
-
A control sample containing the biological matrix and the probe without the target analyte should be run in parallel to determine the background fluorescence.
-
-
Quantification:
-
To quantify the amount of the carbonyl-containing small molecule, a calibration curve should be prepared using known concentrations of the target molecule spiked into a similar biological matrix and subjected to the same labeling procedure.
-
Plot the fluorescence intensity versus the concentration of the standard to generate a calibration curve.
-
The concentration of the unknown sample can then be determined by interpolating its fluorescence intensity on the calibration curve.
-
Visualizations
Caption: General reaction scheme for fluorescent labeling.
Caption: Workflow for labeling and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Incorrect excitation/emission wavelengths.- Reaction conditions are not optimal (pH, temperature, time).- Low concentration of the target molecule.- Probe degradation. | - Scan for optimal excitation and emission wavelengths.- Optimize reaction pH (typically 4-6), temperature, and incubation time.- Concentrate the sample if possible.- Use a fresh stock solution of the probe. |
| High background fluorescence | - Autofluorescence of the sample matrix.- High concentration of the unreacted probe is fluorescent.- Impurities in the probe or solvents. | - Subtract the fluorescence of a blank sample (matrix + probe).- Use a lower concentration of the probe or purify the labeled product.- Use high-purity solvents and reagents. |
| Poor reproducibility | - Inconsistent reaction conditions.- Pipetting errors.- Sample degradation. | - Ensure consistent temperature, pH, and incubation times.- Calibrate pipettes and use precise pipetting techniques.- Store samples appropriately and analyze them promptly. |
Conclusion
The use of hydrazine-based fluorescent probes provides a sensitive and selective method for the labeling and detection of small molecules containing aldehyde or ketone functionalities. The protocols and data presented here offer a comprehensive guide for researchers to apply this technique in their respective fields. Optimization of the reaction conditions for each specific application is crucial to achieve the best results.
Application Notes and Protocols for Hydrazine-Based Derivatization in Metabolomics Research
Note on Terminology: While the topic specifies "2-Hydrazino-5-methylpyrazine," extensive research into metabolomics applications reveals that the more commonly documented and utilized derivatization agents for carbonyl compounds are structurally related hydrazine-containing heterocyclic compounds, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ) . This document will therefore focus on the principles and applications of these reagents as representative examples of the technique. The protocols and data provided are based on established methodologies for HMP and HQ.
Introduction
Carbonyl-containing metabolites, including aldehydes, ketones, and keto-acids, are pivotal intermediates and end-products in numerous metabolic pathways. Their quantification in biological matrices is crucial for understanding disease states such as diabetes, inborn errors of metabolism, and steroidogenesis disorders. However, these molecules often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems, making their sensitive detection challenging.
Chemical derivatization with hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ) is a robust strategy to overcome these analytical hurdles. These reagents react with the carbonyl group to form stable hydrazone derivatives. This derivatization enhances the hydrophobicity of the analytes, improving their chromatographic separation, and introduces a readily ionizable moiety, significantly boosting their MS signal intensity.[1][2] This approach is particularly valuable for the analysis of low-abundance metabolites in complex biological samples.[3][4]
Principle of the Method
The derivatization chemistry is based on the nucleophilic addition of the hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hydrazone via a Schiff base reaction. For carboxylic acids, a catalyst is required to facilitate the formation of a hydrazide.[2]
The general workflow for this method involves sample preparation, derivatization, LC-MS analysis, and data processing.
Caption: General experimental workflow for carbonyl metabolite analysis.
Applications
Hydrazine-based derivatization is applicable to a wide range of carbonyl-containing metabolites. Key applications include:
-
Steroid Hormones: Enhancing the detection sensitivity of low-concentration androgens and other steroids in plasma, such as 5α-dihydrotestosterone (DHT), testosterone, and androstenedione.[3][4][5]
-
Keto-Acids and Aldehydes: Simultaneous analysis of short-chain carboxylic acids, aldehydes, and ketones, which is particularly useful for studying metabolic disorders like diabetic ketoacidosis.[2][6][7][8]
-
Biomarker Discovery: Profiling the "carbonyl metabolome" to identify potential biomarkers for various diseases.[1]
Experimental Protocols
Protocol 1: Analysis of Androgens in Human Plasma using HMP Derivatization
This protocol is adapted from methodologies for the sensitive quantification of DHT, testosterone, and androstenedione.[3][5]
a. Materials:
-
2-hydrazino-1-methylpyridine (HMP)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Human plasma samples
-
Internal standards (isotope-labeled androgens)
b. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100-200 µL of plasma, add internal standards.
-
Perform SPE to extract the steroids and remove interfering matrix components.
-
Elute the steroids and evaporate the eluate to dryness under a stream of nitrogen.
c. Derivatization Procedure:
-
Reconstitute the dried extract in 50 µL of methanol.
-
Add 50 µL of 1 mg/mL HMP solution in methanol.
-
Add 10 µL of 1% acetic acid in methanol to catalyze the reaction.
-
Incubate at 60°C for 60 minutes.
-
Evaporate to dryness and reconstitute in the initial mobile phase for LC-MS injection.
Caption: HMP derivatization workflow for steroid analysis.
d. LC-MS/MS Parameters:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from ~30% B to 95% B over several minutes.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Broad-Spectrum Analysis of Carbonyls in Urine using HQ Derivatization
This protocol is based on methods for the simultaneous analysis of carboxylic acids, aldehydes, and ketones.[2][7]
a. Materials:
-
2-hydrazinoquinoline (HQ)
-
Triphenylphosphine (TPP)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Acetonitrile (LC-MS grade)
-
Urine samples
b. Derivatization Procedure:
-
Prepare the derivatization cocktail: 50 mM HQ, 50 mM TPP, and 50 mM DPDS in acetonitrile.
-
To 50 µL of urine sample, add 100 µL of the derivatization cocktail.
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 60 minutes in a water bath or heating block.
-
After incubation, centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
c. LC-MS/MS Parameters:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate a wide range of derivatized metabolites.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Mode: Full scan for profiling or MRM for targeted quantification.
Quantitative Data and Results
Derivatization significantly improves the mass spectrometric response. The resulting hydrazone derivatives are typically detected as protonated molecules [M+H]+ in positive ion mode.
Table 1: MRM Transitions for HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| DHT-HMP | 396 | 108 | [3][5] |
| Testosterone-HMP | 394 | 108 | [3][5] |
| Androstenedione-HMP | 392 | 108 | [3][5] |
This data demonstrates that a common product ion (m/z 108) corresponding to the HMP tag can be used for sensitive and specific detection.
Table 2: Exact Masses of HQ-Derivatized Metabolites
| Metabolite | Chemical Formula of Derivative | Calculated [M+H]+ (m/z) | Citation |
| Pyruvic Acid | C12H12N3O2 | 230.0924 | [7] |
| Acetaldehyde | C11H12N3 | 186.1026 | [7] |
| Acetone | C12H14N3 | 200.1182 | [7] |
| Succinic Acid | C13H13N3O3 | 260.0984 | [7] |
Conclusion
Derivatization with hydrazine-based reagents like HMP and HQ is a powerful technique in metabolomics for the sensitive and reliable analysis of carbonyl-containing compounds.[1][2] By enhancing chromatographic performance and mass spectrometric response, this methodology enables the accurate quantification of low-abundance metabolites that are otherwise difficult to measure. The protocols presented here provide a foundation for researchers to implement this strategy for biomarker discovery and the investigation of metabolic pathways in health and disease.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [conservancy.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazine Derivatives in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have led to the development of numerous therapeutic agents with a wide range of biological activities.[1][3] Pyrazine derivatives have been successfully developed into FDA-approved drugs for treating cancer, infectious diseases, and other conditions.[4][5][6] This document provides detailed application notes on the use of pyrazine derivatives in several key therapeutic areas, along with protocols for their synthesis and biological evaluation.
I. Therapeutic Applications of Pyrazine Derivatives
Pyrazine-containing compounds have demonstrated significant therapeutic potential across multiple disease areas. Their biological activity is often attributed to the pyrazine core's ability to act as a hydrogen bond acceptor and its π-stacking interactions with biological targets.[3]
Anticancer Activity
Pyrazine derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7][8] Several pyrazine-based kinase inhibitors have entered clinical trials and received FDA approval.[4][9]
Quantitative Data on Anticancer Pyrazine Derivatives:
| Compound/Derivative | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Gilteritinib (ASP-2215) | FLT3/AXL inhibitor | - | 0.00029 (FLT3), 0.00073 (AXL) | [4] |
| Acalabrutinib (ACP-196) | BTK inhibitor | - | 0.003 | [4] |
| Darovasertib (LXS-196) | PKC inhibitor | - | 0.0019 (PKCα), 0.0004 (PKCθ) | [4] |
| Cinnamic acid-ligustrazine derivative 34 | - | BEL-7402, A549 | 9.400, 7.833 | [10] |
| Chalcone-pyrazine derivative 48 | Induces apoptosis | BEL-7402 | 10.74 | [1] |
| Chalcone-pyrazine derivative 49 | - | A549, Colo-205 | 0.13, 0.19 | [10] |
| Chalcone-pyrazine derivative 51 | - | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [10] |
| Flavono-pyrazine derivative 88 | - | HT-29 | 10.67 | [10] |
| [1][10][[“]]triazolo[4,3-a]pyrazine derivative 17l | c-Met/VEGFR-2 inhibitor | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [12] |
Antitubercular Activity
Pyrazinamide is a first-line drug for the treatment of tuberculosis, highlighting the importance of the pyrazine scaffold in combating Mycobacterium tuberculosis.[13] Research continues to explore novel pyrazine derivatives with improved efficacy and activity against drug-resistant strains.[14][15][16]
Quantitative Data on Antitubercular Pyrazine Derivatives:
| Compound/Derivative | Target/Mechanism | Strain | MIC (µM) | Reference |
| Pyrazinamide | - | M. tuberculosis | - | [13] |
| Benzamide derivative 6a | - | M. tuberculosis H37Ra | 1.35 | [13] |
| Benzamide derivative 6e | - | M. tuberculosis H37Ra | 1.85 | [13] |
| Benzamide derivative 7e | - | M. tuberculosis H37Ra | 2.18 | [13] |
| Hybrid compound T4 | - | M. tuberculosis H37Rv | ≤21.25 | [14] |
| Hybrid compound T18 | - | M. tuberculosis H37Rv | ≤21.25 | [14] |
| Hydrazone derivative 8a | Pantothenate synthetase (probable) | M. tuberculosis H37Rv | ≤6.25 µg/ml | [15] |
| Hydrazone derivative 18 | Pantothenate synthetase (probable) | M. tuberculosis H37Rv | ≤6.25 µg/ml | [15] |
Antiviral Activity
Favipiravir, a pyrazine derivative, is an antiviral drug approved for the treatment of influenza and has been investigated for its activity against other RNA viruses.[5] This demonstrates the potential of pyrazine scaffolds in the development of broad-spectrum antiviral agents.
Quantitative Data on Antiviral Pyrazine Derivatives:
| Compound/Derivative | Target/Mechanism | Virus | IC50 (µM) | Reference |
| Favipiravir | RNA-dependent RNA polymerase inhibitor | Influenza virus | - | [5] |
| Cinnamate-pyrazine derivative 1 | HCV NS5B RdRp inhibitor | Hepatitis C Virus | 58 | [10] |
| Cinnamate-pyrazine derivative 2 | HCV NS5B RdRp inhibitor | Hepatitis C Virus | 0.69 | [10] |
Anti-inflammatory Activity
Pyrazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1]
Quantitative Data on Anti-inflammatory Pyrazine Derivatives:
| Compound/Derivative | Target/Mechanism | Cell Line | Inhibition (%) | Concentration (µM) | Reference |
| Paeonol derivative 37 | Inhibits LPS-induced NO overexpression | RAW264.7 | 56.32 | 20 | [1] |
Activity in Neurological Disorders
The application of pyrazine derivatives extends to neurodegenerative diseases, with some compounds showing protective effects against neurotoxicity.[1]
Quantitative Data on Pyrazine Derivatives for Neurological Disorders:
| Compound/Derivative | Activity | Cell Line | EC50 (µM) | Reference |
| Cinnamic acid-ligustrazine derivative 35 | Protective against CoCl2-induced neurotoxicity | Differentiated PC12 | 25 | [10] |
| Cinnamic acid-pyrazine derivative 15 | Protection against free radical damage | HBMEC-2 | 3.55 | [1] |
| Cinnamic acid-pyrazine derivative 12 | Protection against free radical damage | SH-SY5Y | 3.68 | [1] |
II. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of pyrazine derivatives, based on methodologies cited in the literature. Researchers should adapt these protocols based on the specific properties of their compounds.
General Synthesis of Pyrazine Derivatives
The synthesis of pyrazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The functionalization of the pyrazine ring can be achieved through various organic reactions.
Protocol: Synthesis of a Substituted Pyrazine
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Diamine: Add the 1,2-diamine (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a commonly used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[15]
Protocol: MABA
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Serially dilute the pyrazine derivatives in a 96-well plate using Middlebrook 7H9 broth.
-
Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., Pyrazinamide).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
III. Visualizations
Signaling Pathway Diagram
Caption: Kinase inhibition by a pyrazine derivative.
Experimental Workflow Diagram
Caption: Drug discovery workflow for pyrazine derivatives.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myuchem.com [myuchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 15. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydrazino-5-methylpyrazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Hydrazino-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution of 2-Chloro-5-methylpyrazine with hydrazine. This reaction typically involves heating the chloro-precursor with hydrazine hydrate, often in the presence of a solvent.[1][2]
Q2: Why is an excess of hydrazine hydrate typically used in the reaction? A2: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting 2-Chloro-5-methylpyrazine. It also serves as the nucleophile and can sometimes function as the solvent or a co-solvent. Using an excess drives the reaction equilibrium towards the product side, maximizing the yield.
Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] A suitable eluent system (e.g., ethyl acetate/methanol mixtures) should be developed to clearly separate the starting material (2-Chloro-5-methylpyrazine) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the primary impurities I might encounter? A4: Potential impurities include unreacted 2-Chloro-5-methylpyrazine, di-substituted byproducts (where a hydrazine molecule reacts with two pyrazine molecules), and products from side reactions if the temperature is too high or reaction time is excessively long.[3][4] Residual solvents from the reaction or workup are also common.
Q5: What is the best method for purifying the final product? A5: The most common purification method for similar hydrazinopyrazine compounds is recrystallization, often from an aqueous ethanol solution.[1] This method is effective at removing unreacted starting materials and soluble impurities. For more challenging separations, column chromatography on silica gel may be employed.[4]
Troubleshooting Guide
Problem: Low or No Yield of this compound
| Potential Cause | Suggested Solution | Citation |
| Incomplete Reaction | The reaction may not have reached completion. Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible. | [4] |
| Suboptimal Reaction Temperature | The reaction temperature might be too low for the substitution to occur efficiently. Increase the temperature to reflux, typically around 100°C, depending on the solvent used. | [2] |
| Poor Quality of Starting Materials | Impurities in the 2-Chloro-5-methylpyrazine or hydrazine hydrate can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis. | [3] |
| Insufficient Hydrazine | An inadequate amount of hydrazine will result in incomplete conversion. Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure the reaction goes to completion. | [1] |
| Product Degradation | Harsh reaction conditions, such as excessively high temperatures or prolonged heating, can lead to product degradation. Consider optimizing the reaction time and temperature by running small-scale trials. | [4] |
Problem: Product Fails to Crystallize or Precipitates as an Oil
| Potential Cause | Suggested Solution | Citation |
| Presence of Impurities | Impurities can depress the melting point and inhibit crystal formation. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | [3] |
| Inappropriate Recrystallization Solvent | The chosen solvent may not be ideal. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, such as varying the ethanol/water ratio. | [3] |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an amorphous solid or oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | [3] |
Data Presentation: Reaction Condition Comparison
The synthesis of this compound can be optimized by adjusting various parameters. The following table summarizes conditions used for analogous syntheses, providing a starting point for optimization.
| Parameter | Condition A (Analog: 2-Hydrazino-5-phenylpyrazine) | Condition B (Analog: 2-Hydrazinopyridine) | Condition C (Analog: 2-Hydrazinopyridine, Flow) | Notes | Citation |
| Precursor | 2-Chloro-5-phenylpyrazine | 2-Chloropyridine | 2-Chloropyridine | The substrate is structurally similar. | [1][2] |
| Reagent | Hydrazine Hydrate | Hydrazine Hydrate | 80% Hydrazine Hydrate | Standard reagent for this conversion. | [1][2] |
| Solvent | Pyridine | None (neat reagent) | Butan-1-ol | The choice of solvent affects reaction temperature and solubility. Pyridine can act as a base and solvent. | [1][2] |
| Temperature | Reflux | 100 °C | 100 °C | High temperatures are generally required. | [1][2] |
| Time | 1.5 hours | 48 hours | 100 seconds (in reactor) | Reaction time is highly dependent on solvent and temperature. | [1][2] |
| Workup | Addition of water, filtration | Dilution with water, Ethyl Acetate extraction | Cooling, solid-liquid separation | Workup procedures vary to isolate the product based on its physical properties. | [1][2] |
| Yield | Not specified for crude | 78% | 95.8% | Flow chemistry (Condition C) can offer significantly higher yields and shorter reaction times. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Analogous Procedures)
This protocol is based on established methods for the synthesis of similar hydrazinopyrazines.[1][2] Optimization may be required.
Materials:
-
2-Chloro-5-methylpyrazine
-
Hydrazine hydrate (80-95%)
-
Pyridine or Butan-1-ol
-
Deionized water
-
Ethanol
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Ethyl acetate (for extraction, if needed)
-
Anhydrous sodium sulfate (for drying, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-5-methylpyrazine (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., 5 mL of pyridine per gram of starting material) followed by hydrazine hydrate (5-10 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 100-115 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 ethyl acetate:methanol eluent) until the starting material spot is consumed (typically 1.5-5 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water (approx. 20 mL per gram of starting material) to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Alternatively, if an oil forms, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Improving the yield and purity of 2-Hydrazino-5-methylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Hydrazino-5-methylpyrazine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloro-5-methylpyrazine with hydrazine hydrate. This reaction typically involves heating the reactants, often in the presence of a solvent, to facilitate the displacement of the chloride.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Impurities in the synthesis of this compound can include:
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Unreacted 2-chloro-5-methylpyrazine: Incomplete reaction can lead to the presence of the starting material.
-
Bis-pyrazinyl hydrazine: A potential side reaction where a molecule of the product reacts with another molecule of 2-chloro-5-methylpyrazine.
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Hydroxypyrazine derivatives: If water is present under harsh conditions, hydrolysis of the starting material or product can occur.
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Oxidized species: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-chloro-5-methylpyrazine) from the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the most effective methods for purifying crude this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid. A common solvent system for similar compounds is aqueous ethanol.[1]
-
Column Chromatography: For more challenging separations or to remove impurities with similar polarity, column chromatography using silica gel is a viable option. The mobile phase would typically be a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane).
Troubleshooting Guides
Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring to maximize contact between reactants. |
| Suboptimal Reaction Conditions | - Use a higher boiling point solvent like n-butanol or pyridine to allow for higher reaction temperatures. - Use an excess of hydrazine hydrate to drive the reaction to completion. A molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate has been suggested for similar reactions. |
| Degradation of Reactants or Product | - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Side Reactions | - Control the stoichiometry of the reactants carefully to minimize the formation of byproducts like bis-pyrazinyl hydrazine. |
Low Product Purity
| Issue | Possible Cause | Suggested Solution |
| Persistent Color in Purified Product | Colored impurities from oxidation or side reactions. | - Treat a solution of the crude product with activated carbon before the final filtration step of recrystallization. Use a minimal amount to avoid significant product loss. |
| Oily Product Instead of Crystals After Recrystallization | Presence of impurities depressing the melting point or an inappropriate solvent. | - First, attempt to purify the crude product by column chromatography to remove the bulk of the impurities, and then proceed with recrystallization. - Experiment with different recrystallization solvents or solvent mixtures. |
| Co-elution of Impurities in Column Chromatography | The polarity of the mobile phase is not optimal for separation. | - Optimize the mobile phase by running preliminary TLC experiments with various solvent systems. - Consider using a different stationary phase, such as alumina or reverse-phase silica gel. |
| Product Degradation During Purification | The compound may be sensitive to heat or pH extremes. | - If using distillation for solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point. - During aqueous workups or extractions, ensure the pH is maintained in a neutral range if the product is acid or base sensitive. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the synthesis of analogous compounds and may require optimization.
Materials:
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2-chloro-5-methylpyrazine
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Hydrazine hydrate (80-99%)
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Ethanol (or n-butanol/pyridine as alternative solvents)
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Water
-
Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methylpyrazine (1 equivalent) and a solvent such as ethanol (5-10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot aqueous ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Perform a hot filtration to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Further cool the mixture in an ice bath to maximize the yield of crystals.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visualizations
References
Troubleshooting low derivatization efficiency with 2-Hydrazino-5-methylpyrazine
Welcome to the technical support center for 2-Hydrazino-5-methylpyrazine. This guide is designed to help you troubleshoot and resolve common issues related to low derivatization efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind derivatization with this compound?
This compound is a hydrazine-based reagent used to derivatize carbonyl compounds (aldehydes and ketones). The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This process is often employed to enhance the sensitivity and chromatographic performance of analytes, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Q2: I am observing very low or no product formation. What are the initial checks I should perform?
When encountering low derivatization efficiency, it is crucial to systematically verify the core components of your experimental setup.
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Reagent Integrity: Confirm the purity and stability of your this compound. Hydrazine derivatives can be susceptible to degradation.
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Analyte Presence: Ensure that the analyte with the carbonyl group is present in your sample and at a detectable concentration.
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Reaction Conditions: Double-check that the reaction temperature, time, and pH are appropriate for hydrazone formation.
Troubleshooting Guide
Issue 1: Low Derivatization Yield
Low yield is a common problem that can often be resolved by optimizing the reaction conditions. The formation of a hydrazone is a reversible reaction, and pushing the equilibrium towards the product side is key.
Possible Causes & Solutions:
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Suboptimal Temperature: The reaction may be too slow at lower temperatures or the reagents might degrade at excessively high temperatures.
-
Recommendation: Systematically evaluate a range of temperatures to find the optimum for your specific analyte. A good starting point, based on similar hydrazine derivatives like 2-hydrazino-1-methylpyridine (HMP), is around 60°C.[1]
-
-
Incorrect Reaction Time: The reaction may not have had enough time to proceed to completion, or prolonged reaction times at high temperatures could lead to degradation.
-
Recommendation: Perform a time-course experiment to determine the optimal reaction duration. For similar reagents, incubation times between 15 to 30 minutes have been shown to be effective.[1]
-
-
Inappropriate pH: The reaction is often pH-dependent. Acidic conditions can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, very strong acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.
-
Recommendation: Adjust the pH of the reaction mixture. The addition of a catalytic amount of acid, such as formic acid or trifluoroacetic acid, can improve reaction efficiency.[1] For some hydrazine-based reactions, a slightly acidic to neutral pH is optimal.
-
-
Reagent Concentration: The concentration of this compound may be insufficient to drive the reaction forward.
-
Recommendation: Increase the molar excess of the derivatizing reagent relative to the analyte.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low derivatization yield.
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results can be frustrating and point towards issues with the stability of reagents or the experimental setup.
Possible Causes & Solutions:
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Reagent Instability: this compound solutions may not be stable over time. Hydrazine solutions can be unstable in the presence of oxygen, especially under neutral or alkaline conditions.[2]
-
Recommendation: Always prepare fresh solutions of the derivatizing reagent before each experiment.[1] If storing the reagent, do so under an inert atmosphere and at a low temperature.
-
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the derivatization reaction.
-
Recommendation: Optimize your sample preparation and extraction methods to remove interfering substances. A solid-phase extraction (SPE) step may be necessary.
-
-
Temperature Fluctuations: Inconsistent temperature control during incubation can lead to variable reaction rates.
-
Recommendation: Use a reliable heating block or water bath with stable temperature control.
-
Experimental Protocol: Optimization of Derivatization Conditions
This protocol is based on methodologies developed for the similar reagent 2-hydrazino-1-methylpyridine (HMP) and should be adapted for this compound.[1]
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Preparation of Reagent: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). It is highly recommended to prepare this solution fresh for each experiment.
-
Reaction Setup: In a microcentrifuge tube, add your analyte standard or sample extract.
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Addition of Reagent: Add an aliquot of the this compound solution to the analyte.
-
pH Adjustment (Optional): Add a small volume of an acid catalyst (e.g., 1% v/v formic acid in the reagent solution).
-
Incubation: Vortex the mixture and incubate at the desired temperature for a specific duration.
-
Quenching (Optional): The reaction can be stopped by cooling the mixture in an ice bath or by dilution with a solvent.
-
Analysis: Analyze the derivatized sample by LC-MS/MS.
Table 1: Example Parameters for Derivatization Optimization
| Parameter | Range to Investigate | Starting Point (based on HMP)[1] |
| Temperature | 25 - 80°C | 60°C |
| Incubation Time | 5 - 120 minutes | 15 - 30 minutes |
| Reagent Concentration | 0.05 - 5 mg/mL | 0.1 - 0.5 mg/mL |
| Reaction Volume | 100 - 1000 µL | 100 µL |
| Acid Catalyst | 0.05 - 1% (v/v) | 1% Formic Acid or 0.05% TFA |
Issue 3: Formation of Multiple Product Peaks
The appearance of multiple peaks for a single analyte derivative can complicate data analysis.
Possible Causes & Solutions:
-
Formation of E/Z Isomers: The carbon-nitrogen double bond of the hydrazone can exist as geometric isomers (E and Z isomers), which may separate chromatographically. This is a known phenomenon for hydrazine derivatives.
-
Recommendation: Optimize the chromatographic conditions (e.g., gradient, column chemistry, temperature) to either co-elute or fully resolve the isomers. If resolved, the peak areas of both isomers should be summed for quantification.
-
-
Side Reactions: The derivatizing reagent may react with other functional groups in the analyte or with matrix components.
-
Recommendation: Review the structure of your analyte for other reactive sites. Further sample cleanup may be required to remove interfering compounds.
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Visualization of Hydrazone Formation and Isomerism:
Caption: The reaction of a carbonyl with this compound to form a hydrazone, which can exist as E/Z isomers.
References
Stability issues of 2-Hydrazino-5-methylpyrazine derivatives under different conditions
This technical support center provides guidance on the stability of 2-hydrazino-5-methylpyrazine derivatives for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for my this compound derivative?
A1: Based on the chemistry of the hydrazine moiety, the most probable degradation pathway is oxidation.[1][2] The hydrazine group is susceptible to oxidation by atmospheric oxygen, metal ions, and peroxides.[1] This can lead to the formation of various degradation products, including the corresponding pyrazine, nitrogen gas, and other related compounds. Additionally, hydrolysis of hydrazone derivatives, which can be formed in the presence of carbonyl compounds, is a potential degradation route, particularly under acidic conditions.[1]
Q2: How does pH affect the stability of my compound?
A2: The stability of hydrazine derivatives is significantly influenced by pH. Generally, hydrazines are more stable under strongly acidic conditions and in the absence of oxygen.[2] Under neutral or alkaline conditions, the presence of oxygen can lead to instability.[2] Therefore, for short-term storage of solutions, acidic conditions may be preferable. However, the overall stability will depend on the specific derivative and other functional groups present in the molecule.
Q3: What are the best practices for storing this compound derivatives?
A3: To ensure the stability of your this compound derivatives, consider the following storage conditions:
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Solid State: Store as a solid in a tightly sealed container, protected from light and moisture.
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Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
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Low Temperature: Storage at low temperatures (e.g., -20°C) can slow down potential degradation processes.
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Solutions: If solutions are required, prepare them fresh. If short-term storage is necessary, use a deoxygenated solvent and consider adjusting the pH to be acidic.[2]
Q4: Can I expect my this compound derivative to be sensitive to light?
A4: Aromatic compounds, including aryl hydrazines, can be susceptible to degradation upon exposure to light, particularly UV radiation.[1] Photolytic degradation can lead to the cleavage of chemical bonds, such as the N-N bond in the hydrazine moiety.[1] It is recommended to handle and store these compounds in amber vials or otherwise protected from light.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in solution. | Oxidation by dissolved oxygen. | Prepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere (argon or nitrogen). |
| Unsuitable pH of the solution. | Adjust the pH of the solution to be acidic, as hydrazines are generally more stable in acidic conditions.[2] | |
| Presence of catalytic metal ions. | Use high-purity solvents and glassware to avoid contamination with metal ions that can catalyze oxidation. | |
| Appearance of unknown peaks in HPLC analysis over time. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles.[3][4] |
| Reaction with solvent or buffer components. | Ensure the compatibility of the compound with the chosen solvent and buffer system. | |
| Inconsistent results in biological assays. | Degradation of the compound during the experiment. | Prepare fresh solutions of the compound for each experiment. Monitor the stability of the compound under the assay conditions (e.g., temperature, pH, incubation time). |
| Discoloration of the solid compound upon storage. | Oxidative or photolytic degradation. | Store the solid compound in a tightly sealed container under an inert atmosphere and protected from light. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5] An extent of degradation of 5-20% is generally considered appropriate for these studies.[5][6]
1. Acid and Base Hydrolysis:
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Protocol:
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Prepare solutions of the this compound derivative in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples before analysis.
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Analyze the samples by a stability-indicating HPLC method.
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2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
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Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
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Incubate the solution at room temperature.
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Withdraw samples at various time points.
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Analyze the samples by HPLC.
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3. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Expose the compound for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze by HPLC.
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4. Photolytic Degradation:
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source with a specific illumination (e.g., ICH option 1: 1.2 million lux hours and 200 W h/m²).
-
Keep a control sample protected from light.
-
Analyze the exposed and control samples by HPLC.
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Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18, 5 µm, 4.6 x 150 mm[7]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min[7]
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Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).[7]
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Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
Minimizing byproduct formation in pyrazine hydrazone synthesis
Technical Support Center: Pyrazine Hydrazone Synthesis
Welcome to the technical support center for pyrazine hydrazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing pyrazine hydrazones?
A1: The most common method for synthesizing pyrazine hydrazones is the condensation reaction between a pyrazine derivative with a carbonyl group (or a precursor like an ester or acid chloride) and a hydrazine derivative (such as hydrazine hydrate or a substituted hydrazine).[1][2] For instance, pyrazine carbohydrazide can be synthesized from a pyrazine carboxylic acid ester and hydrazine hydrate.[1] This is then often reacted with various aldehydes or ketones to form the final hydrazone Schiff base.
Q2: What are the most common byproducts in pyrazine hydrazone synthesis?
A2: Byproduct formation is a common issue. Key byproducts can include:
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Hydrolysis Products: If starting from an ester or amide, hydrolysis back to the corresponding pyrazine carboxylic acid can occur, especially in the presence of water and at elevated temperatures.[3][4]
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Azines: Self-condensation of the hydrazine with the carbonyl starting material can lead to the formation of symmetrical azines.
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Unreacted Starting Materials: Incomplete reactions will leave residual pyrazine carbonyl compounds and hydrazine.
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Degradation Products: Excessively high temperatures (e.g., above 150-160°C) can lead to the degradation of the pyrazine ring itself, resulting in a complex mixture of byproducts.[5]
Q3: How does temperature affect the reaction and byproduct formation?
A3: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts and degradation of the pyrazine ring.[5] For many hydrazone syntheses, maintaining a moderate temperature (e.g., room temperature to a gentle reflux) is optimal.[6] In one enzymatic synthesis of a pyrazine hydrazide, the optimal temperature was found to be as low as 20°C.[3][4]
Q4: What is the role of pH or catalysts in this synthesis?
A4: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Therefore, a weakly acidic medium (pH 4-6) is typically ideal. Some syntheses may also be performed under neutral or basic conditions, depending on the specific substrates.[7]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting materials, the desired hydrazone product, and any major byproducts. The disappearance of the limiting reagent (usually the pyrazine carbonyl compound) and the appearance of the product spot indicate the reaction's progress.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges in pyrazine hydrazone synthesis.
Problem 1: Low or No Yield of the Desired Pyrazine Hydrazone
If you are experiencing a low yield of your target compound, consider the following potential causes and solutions.
Potential Causes & Solutions Workflow
Caption: Troubleshooting workflow for low pyrazine hydrazone yield.
Problem 2: Presence of Multiple Spots on TLC / Impure Product
If your crude product shows multiple spots on TLC, it indicates the presence of byproducts or unreacted starting materials.
Common Impurities and Solutions:
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Spot corresponding to pyrazine starting material: This indicates an incomplete reaction.
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Solution: Increase the reaction time or consider a modest increase in temperature. Ensure the stoichiometry of the hydrazine reagent is correct (a slight excess may be beneficial).
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Spot corresponding to pyrazine carboxylic acid: This is a common hydrolysis byproduct.[3]
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Solution: Ensure anhydrous conditions by using dry solvents and reagents. If water is a byproduct of the reaction, consider using a Dean-Stark apparatus to remove it.
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Other spots (e.g., azines): These are side-reaction products.
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Solution: Adjusting the stoichiometry and order of addition can help. For instance, adding the pyrazine carbonyl compound slowly to the hydrazine solution may minimize self-condensation.
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Purification Strategy Workflow
Caption: General purification workflow for pyrazine hydrazones.
Data Presentation
The following table summarizes optimized reaction conditions from a study on the enzymatic synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide, which minimized the formation of the pyrazine-2-carboxylic acid byproduct.[3][4]
| Parameter | Optimized Value |
| Pyrazinamide Conc. | 40 mM |
| Hydrazine Dihydrochloride | 1000 mM |
| Temperature | 20 °C |
| Cell Concentration | 2.5 mg/mL |
| Result | 32.26 mM of pyrazine-2-carboxylic acid hydrazide |
Experimental Protocols
Protocol: Synthesis of Pyrazine-2-carbohydrazide
This protocol is a generalized procedure for the synthesis of a pyrazine hydrazide from a pyrazine carboxylic acid, which can then be used to form various hydrazones.[1]
Reaction Pathway
Caption: Synthesis of pyrazine-2-carbohydrazide and a common side reaction.
Materials:
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Pyrazine-2-carboxylic acid
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Methanol (anhydrous)
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Concentrated Sulfuric acid
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Hydrazine hydrate (100%)
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Ethanol (cold)
Procedure:
-
Esterification:
-
Dissolve pyrazine-2-carboxylic acid (0.01 mol) in methanol (50 mL).
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
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Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting acid is consumed.
-
Cool the mixture and remove the methanol under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis:
-
To the crude ester, add hydrazine hydrate (0.03 mol, a 3-fold excess).
-
Reflux the new mixture for 8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC to confirm the consumption of the ester.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly evaporate the solvent under reduced pressure. An orange or yellow crystalline solid should form.[1]
-
Filter the crystals and wash them thoroughly with cold ethanol to remove excess hydrazine hydrate and other soluble impurities.
-
Dry the resulting crystals under vacuum to yield the pure pyrazine-2-carbohydrazide.[1]
-
References
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Hydrazino-5-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Hydrazino-5-methylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the first method attempted due to its simplicity and effectiveness at removing many common impurities. For more challenging separations or to achieve very high purity, column chromatography is employed.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted 2-chloro-5-methylpyrazine: The typical precursor for the synthesis.
-
Excess hydrazine: A common reactant that may be carried through the work-up.
-
Bis-pyrazinyl hydrazines: Formed by the reaction of the product with unreacted starting material.
-
Oxidation products: Hydrazines can be susceptible to oxidation, leading to colored impurities.
-
Residual solvents: Solvents used in the reaction or initial work-up, such as pyridine or ethanol.
Q3: My purified product has a persistent color. How can I remove it?
A3: Colored impurities, often arising from oxidation, can frequently be removed by treating a solution of the crude product with activated carbon. A small amount of activated carbon is added to the solution before filtration in the recrystallization process. The solution is briefly heated with the carbon, which adsorbs the colored molecules, and then hot-filtered to remove the carbon before crystallization.
Q4: I'm getting a low recovery after recrystallization. What can I do?
A4: Low recovery can be due to several factors:
-
High solubility in the solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive solvent: Using too much solvent will keep more of your product dissolved.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Rapid cooling: Cooling the solution too fast can lead to the formation of very fine crystals that are difficult to collect by filtration.
To improve recovery, try using a different solvent or a solvent mixture, use the minimum amount of hot solvent necessary to dissolve the crude product, pre-heat your filtration apparatus, and allow the solution to cool slowly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product Instead of Crystals | - Presence of impurities depressing the melting point.- The chosen recrystallization solvent is unsuitable. | - Attempt to purify the crude material by column chromatography before recrystallization.- Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). |
| Co-elution of Impurities in Column Chromatography | - The polarity of the mobile phase is either too high or too low.- The stationary phase is not providing adequate separation. | - Optimize the mobile phase by running thin-layer chromatography (TLC) with various solvent systems first.- Consider switching the stationary phase (e.g., from normal phase silica gel to reverse phase C18). |
| Product Degradation During Purification | - The compound may be sensitive to heat or prolonged exposure to acidic/basic conditions. | - If using distillation, consider vacuum distillation to lower the boiling point.- For other methods, ensure the pH is maintained in a neutral range and avoid extended heating. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is adapted from the purification of the structurally similar 2-Hydrazino-5-phenylpyrazine and is a good starting point.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Water Addition: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol to redissolve the precipitate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
For more challenging separations, column chromatography can be effective.
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: The ideal mobile phase (eluent) should provide good separation of the target compound from its impurities. This is typically determined by running TLC plates with different solvent systems. A good starting point for moderately polar compounds like hydrazinopyrazines could be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Aqueous Ethanol | Removal of less soluble and more soluble impurities, leading to crystalline solid. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient | Separation of compounds with close polarities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity issues during purification.
References
Overcoming matrix effects in LC-MS analysis of derivatized samples
Welcome to the technical support center for LC-MS analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects, with a special focus on challenges encountered with derivatized samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, known as ion enhancement.[3][4] These effects can seriously compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: Why are derivatized samples particularly susceptible to matrix effects?
A2: Derivatization is a technique used to improve the chromatographic or detection characteristics of an analyte.[5][6] However, this process can introduce new sources of matrix effects. Excess derivatization reagent, reaction byproducts, or changes in the analyte's polarity can cause it to co-elute with different matrix components than its underivatized form.[7][8] Furthermore, the derivatization reagents themselves can sometimes suppress the ionization of the target analyte.[5]
Q3: What are the common signs of matrix effects in my LC-MS data?
A3: Common indicators of matrix effects include:
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Poor reproducibility of analyte response between samples.
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Inaccurate and imprecise quantification.[2]
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Low signal-to-noise ratios despite sufficient analyte concentration.
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A significant difference in analyte response when comparing standards prepared in neat solvent versus those prepared in a biological matrix.[1]
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Unstable or drifting baseline signal, especially when using post-column infusion techniques.[9]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects.[1]
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Ion Suppression is a far more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[1][10] A primary proposed mechanism is the competition for charge or access to the droplet surface in the electrospray ionization (ESI) source.[2][10]
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Ion Enhancement is a less frequent effect where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your experiments.
Problem: Inconsistent results, low sensitivity, or poor accuracy.
The workflow below outlines a logical progression for troubleshooting these common issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ddtjournal.com [ddtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Enhancing the stability of 2-Hydrazino-5-methylpyrazine solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Hydrazino-5-methylpyrazine solutions during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown shortly after preparation. | Oxidation: The hydrazine moiety is susceptible to autoxidation, especially in the presence of oxygen and metal ions. This is a common degradation pathway for hydrazine compounds.[1][2] | - Prepare solutions fresh whenever possible.- Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Work under an inert atmosphere (e.g., in a glovebox).- Avoid sources of metal ion contamination (e.g., use high-purity solvents and glassware). Consider the use of a chelating agent like EDTA at a low concentration to sequester catalytic metal ions. |
| Loss of potency or inconsistent results over time. | Degradation: The compound is degrading in solution due to factors like pH, temperature, or light exposure. Hydrazine compounds can be unstable at neutral or alkaline pH.[1] | - Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C). Protect from light by using amber vials or wrapping containers in aluminum foil.- Adjust the pH of the solution. Hydrazines are generally more stable in acidic conditions.[1] A slightly acidic buffer may improve stability, but this must be compatible with your experimental system.- Perform a forced degradation study to identify the primary degradation pathways and influential factors. |
| Precipitate forms in the solution. | Low Solubility or Degradation Product: The compound may have limited solubility in the chosen solvent, or a degradation product may be precipitating. | - Confirm the solubility of this compound in your solvent system. Consider a co-solvent if necessary.- Analyze the precipitate to determine if it is the parent compound or a degradation product. Techniques like HPLC or LC-MS can be used for this purpose. |
| Discoloration and potency loss in the presence of metal apparatus. | Catalytic Decomposition: Metal ions, particularly copper and iron, are known to catalyze the decomposition of hydrazine.[2][3][4] | - Avoid contact with metal spatulas, containers, or other equipment. Use glass, polypropylene, or other inert materials.- If metal apparatus is unavoidable, consider passivation or the use of stabilizers. For instance, alkali metal carbonates have been used to retard copper-catalyzed hydrazine autoxidation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by:
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Oxygen: Exposure to air can lead to autoxidation.[1]
-
Temperature: Higher temperatures accelerate the rate of decomposition.[2]
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pH: Hydrazine compounds are generally more stable under acidic conditions and less stable in neutral or alkaline solutions.[1]
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Light: Exposure to UV or visible light can potentially induce photolytic degradation.[5]
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Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze degradation.[2][3][4]
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to:
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Use high-purity, deoxygenated solvents.
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Prepare solutions fresh before use.
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If storage is necessary, store solutions in amber glass vials at low temperatures (2-8 °C for short-term, -20 °C or below for long-term).
-
Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
For aqueous solutions, consider using a slightly acidic buffer if compatible with your experiment.
Q3: My solution has changed color. Can I still use it?
A3: A color change, typically to yellow or brown, is a visual indicator of degradation. It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Q4: What analytical methods can be used to assess the stability of this compound solutions?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for stability testing.[6][7] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially requiring derivatization of the hydrazine group.[6][8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Solvent Deoxygenation: Sparge the desired solvent (e.g., water, DMSO, ethanol) with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry container, avoiding metal spatulas.
-
Dissolution: Under subdued light, dissolve the solid in the deoxygenated solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace with inert gas before sealing. Store at the appropriate temperature (e.g., -20 °C) and protect from light.
Protocol 2: Stability Assessment by HPLC-UV
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradation products. A C18 column is a common starting point.[6][9] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[6][9]
-
Forced Degradation Study: To understand potential degradation pathways, subject solutions of this compound to stress conditions (e.g., heat, acid, base, oxidation, light).
-
Sample Analysis: Prepare samples of the this compound solution at initial time (T=0) and after storage under various conditions for different time points.
-
Quantification: Analyze the samples by HPLC-UV. The stability is assessed by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Logical relationship of factors promoting the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 4. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Reproducible Derivatization with 2-Hydrazino-5-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible derivatization results with 2-Hydrazino-5-methylpyrazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Troubleshooting Guide
This section addresses common problems that may arise during the derivatization of carbonyl-containing compounds (e.g., aldehydes and ketones) with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH. | Systematically optimize reaction conditions. Based on protocols for similar hydrazine-based reagents, a starting point for optimization could be a reaction temperature of 60°C for 15-30 minutes in an acidic methanolic or acetonitrile solution.[1] |
| Degradation of Reagent or Analyte: this compound or the target analyte may be unstable under the chosen reaction conditions. | Ensure the freshness of the this compound solution. Consider performing the reaction at a lower temperature for a longer duration. Protect the reaction mixture from light if the compounds are known to be light-sensitive. | |
| Presence of Water: Excess water in the reaction mixture can hydrolyze the hydrazone product back to the starting materials. | Use anhydrous solvents and dry glassware. If the sample is in an aqueous matrix, perform an extraction into an organic solvent and ensure the extract is thoroughly dried before adding the derivatization reagent. | |
| Inconsistent Results/Poor Reproducibility | Variability in Reagent Preparation: Inconsistent concentration of the this compound solution. | Always prepare the derivatization reagent solution fresh before use. Use a calibrated analytical balance and volumetric flasks to ensure accurate concentration. |
| Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. | Implement a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. | |
| Incomplete Reaction: The reaction may not have gone to completion, leading to variable amounts of unreacted analyte. | Increase the reaction time or temperature, or use a higher concentration of the derivatization reagent. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. | |
| Formation of Multiple Product Peaks (Isomers) | Presence of E/Z Isomers: Hydrazone formation can result in geometric isomers (E/Z isomers) around the C=N double bond. | This is an inherent property of hydrazone formation.[1] Optimize chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient) to achieve baseline separation of the isomers. If separation is not possible, integrate both isomer peaks for quantitative analysis. |
| Side Reactions: The derivatization reagent may react with other functional groups on the analyte or with matrix components. | Purify the sample to remove reactive interfering compounds. Modify the reaction conditions (e.g., lower temperature) to minimize side reactions. | |
| Poor Chromatographic Peak Shape | Suboptimal LC Conditions: The chosen mobile phase or column may not be suitable for the hydrazone derivatives. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase pH and organic modifier to improve peak shape. The addition of a small amount of an acidic modifier like formic acid is often beneficial. |
| Adsorption of Derivatives: The hydrazone derivatives may be adsorbing to active sites in the LC system. | Use a mass spectrometry-compatible mobile phase additive that can reduce peak tailing. Ensure the LC system is well-maintained and free of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is primarily used as a derivatization reagent to enhance the analytical detection of compounds containing carbonyl functional groups (aldehydes and ketones). By reacting with the carbonyl group to form a stable hydrazone, it can improve the chromatographic properties, ionization efficiency, and sensitivity of detection, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis.
Q2: How should this compound be stored?
A2: As with many hydrazine derivatives, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, light, and air. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Q3: What type of reaction does this compound undergo during derivatization?
A3: this compound undergoes a condensation reaction with a carbonyl group to form a hydrazone. This involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Q4: Can this compound react with other functional groups?
A4: While the primary target of this compound is the carbonyl group, the potential for side reactions with other highly reactive functional groups under certain conditions cannot be entirely ruled out. It is important to assess the specificity of the derivatization for your particular analyte and sample matrix.
Q5: How can I confirm that the derivatization reaction has occurred?
A5: The success of the derivatization reaction can be confirmed by analyzing the reaction mixture with a technique such as LC-MS. You should observe a new peak corresponding to the expected mass of the hydrazone derivative (mass of analyte + mass of this compound - 18 for the loss of water). Further confirmation can be obtained through tandem mass spectrometry (MS/MS) by observing the fragmentation pattern of the derivative.
Experimental Protocols
General Protocol for Derivatization of a Carbonyl-Containing Analyte
This protocol is a general guideline and should be optimized for each specific application. It is based on established methods for similar hydrazine-based derivatization reagents.[1]
-
Preparation of Derivatization Reagent:
-
Prepare a 1 mg/mL solution of this compound in an appropriate anhydrous solvent (e.g., methanol or acetonitrile).
-
Add an acidic catalyst, such as 0.1% (v/v) formic acid, to the reagent solution.
-
Prepare this solution fresh daily.
-
-
Sample Preparation:
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If the analyte is in a solid form, dissolve it in the same solvent used for the derivatization reagent to a known concentration.
-
If the analyte is in a biological matrix, perform a suitable extraction (e.g., LLE or SPE) and evaporate the solvent to dryness. Reconstitute the residue in a small volume of the reaction solvent.
-
-
Derivatization Reaction:
-
To 50 µL of the prepared sample, add 50 µL of the this compound reagent solution.
-
Vortex the mixture for 10-15 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a sealed vial.
-
-
Reaction Quenching and Sample Analysis:
-
After incubation, cool the reaction vial on ice for 5 minutes.
-
The sample is now ready for direct injection into the LC-MS system. Alternatively, the solvent can be evaporated, and the residue reconstituted in the initial mobile phase.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization.
Troubleshooting Logic
References
Addressing poor chromatographic peak shape of derivatized analytes
Welcome to the Technical Support Center for troubleshooting poor chromatographic peak shape of derivatized analytes. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for some analytes in chromatography?
A1: Derivatization is a chemical modification technique used to convert an analyte into a product that has improved properties for chromatographic analysis.[1][2] Key reasons for derivatization include:
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Increased Volatility: For gas chromatography (GC), polar analytes are often non-volatile. Derivatization replaces polar functional groups (like -OH, -NH, -COOH) with nonpolar groups, making the analyte more volatile and suitable for GC analysis.[1][2][3]
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Improved Thermal Stability: Some molecules can degrade at the high temperatures used in GC inlets. Derivatization can create more stable products.[1][3]
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Enhanced Peak Shape: By reducing polarity, derivatization minimizes interactions with active sites in the chromatographic system (e.g., silanol groups on silica-based columns), which can otherwise cause peak tailing.[1][2]
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Improved Detectability: Derivatization can introduce a "tag" to the analyte that enhances its response to a specific detector (e.g., a chromophore for UV-Vis detection or a fluorophore for fluorescence detection).[1][4]
Q2: What are the most common derivatization techniques used in chromatography?
A2: The most prevalent derivatization methods include:
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Silylation: This is a widely used technique, especially for GC, where active hydrogens in functional groups like alcohols, phenols, carboxylic acids, and amines are replaced by a trimethylsilyl (TMS) group.[4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5]
-
Acylation: This method introduces an acyl group into molecules containing active hydrogens, such as amines and phenols.[6]
-
Alkylation/Esterification: This technique is commonly used to convert carboxylic acids into their more volatile esters.[3][4]
Q3: What are the main causes of poor peak shape for derivatized analytes?
A3: Poor peak shape for derivatized analytes can stem from a variety of issues, broadly categorized as problems with the derivatization reaction itself, the chromatographic system, or the analytical method parameters. Common causes include incomplete derivatization, sample overload, solvent mismatch, and column degradation.[7][8][9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific peak shape problems.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Q: My derivatized analyte is showing significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing for derivatized analytes is a common problem that can often be traced back to incomplete derivatization or interactions within the GC or HPLC system.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Derivatization | If the derivatization reaction does not go to completion, both the derivatized and the more polar, underivatized analyte will be present. The underivatized analyte will interact more strongly with active sites, causing tailing.[7] | Optimize Reaction: Increase the excess of the derivatizing reagent, optimize the reaction time and temperature, and ensure the sample is free of moisture, as water can deactivate many derivatizing agents.[7] |
| Active Sites in the System | Residual silanol groups in glass liners (GC), on the column packing material, or metal surfaces can interact with any remaining polar analytes, causing tailing.[10][11] | Use Inert Components: Employ deactivated inlet liners and gold-plated seals in GC. For HPLC, use high-quality end-capped columns. System Maintenance: Regularly clean the injector and consider trimming a small portion from the front of the column to remove accumulated non-volatile residues.[11][12] |
| Mobile Phase pH (HPLC) | For ionizable compounds, an inappropriate mobile phase pH can lead to secondary interactions with the stationary phase.[11] | Adjust pH: For basic compounds, lower the mobile phase pH to at least 2 units below the analyte's pKa to ensure it is fully protonated.[11] |
| Column Contamination | Accumulation of non-volatile matrix components at the column inlet can create active sites and disrupt the flow path.[10][11] | Sample Cleanup: Improve sample preparation to remove matrix interferences. Column Flushing: Flush the column according to the manufacturer's instructions. A guard column can also protect the analytical column.[11] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Q: My derivatized analyte peaks are fronting. What could be the cause and how do I resolve it?
A: Peak fronting is often a result of column overload or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
Detailed Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Column Overload | Injecting too much analyte mass onto the column can saturate the stationary phase, causing molecules to travel faster than the main band, resulting in fronting.[13][14][15] | Reduce Sample Concentration: Dilute the sample or decrease the injection volume. If the peak shape improves, overload was the likely cause.[13][16] |
| Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or has a very different polarity (in GC), it can cause the analyte band to spread and front.[13] | Match Solvents: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar polarity to the mobile phase.[17][18] |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven introduction onto the column.[13] | Change Solvent: Select a solvent in which the derivatized analyte is more soluble, while still being compatible with the mobile phase. |
| Column Collapse | A physical collapse of the column packing material can create a void at the inlet, leading to distorted peaks.[13][14] | Replace Column: This is an irreversible problem, and the column will need to be replaced. Ensure operating conditions (pH, temperature) are within the column's specified limits to prevent this.[13] |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Q: I am observing split peaks for my derivatized analyte. What is causing this and what should I do?
A: Peak splitting can be caused by issues at the point of injection, a problem with the column itself, or a mismatch between the injection solvent and mobile phase.
Troubleshooting Workflow for Split Peaks
Caption: A logical workflow for troubleshooting split peaks.
Detailed Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Blocked Column Frit or Column Void | If all peaks in the chromatogram are split, it often indicates a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[13][19][20] This causes the sample to be introduced onto the column unevenly. | Maintenance/Replacement: Reverse-flush the column (if recommended by the manufacturer) to dislodge particulates from the frit. If a void is present, the column must be replaced.[19][20] |
| Solvent Mismatch | A significant mismatch between the injection solvent and the mobile phase can cause the analyte to precipitate at the column head and then redissolve, leading to a split peak.[13] | Solvent Compatibility: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[13] |
| Improper Injection Technique (GC) | A slow injection in GC can lead to a broad or split initial band of the sample vaporizing in the inlet.[16][21] | Optimize Injection: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a smooth and fast plunger depression.[16] |
| Co-eluting Interference | What appears to be a split peak may actually be two different, closely eluting compounds (e.g., the analyte and a matrix component, or an isomer). | Improve Resolution: Adjust the chromatographic method (e.g., change the temperature program in GC or the gradient in HPLC) to try and separate the two components.[19] |
Experimental Protocols
Protocol 1: Silylation of a Carboxylic Acid using BSTFA with TMCS as a Catalyst
This protocol is a general guideline for the derivatization of a carboxylic acid prior to GC analysis.
Materials:
-
Analyte containing a carboxylic acid functional group
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., Pyridine, Acetonitrile)
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to remove any moisture as it will consume the derivatizing reagent.
-
Reagent Addition: Add an appropriate volume of the aprotic solvent to dissolve the dried sample. Then, add an excess of the BSTFA + 1% TMCS reagent. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen atoms in the sample.
-
Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or oven set to a temperature between 60-80°C.[5][7]
-
Reaction Time: Heat the sample for 30-60 minutes. The optimal time and temperature may need to be determined empirically for your specific analyte.
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC system.
Quantitative Data Summary
The following table summarizes the effect of derivatization reaction time and temperature on the peak area of a target analyte, indicating the extent of the reaction.
Table 1: Effect of Reaction Conditions on Derivatization Efficiency
| Analyte | Derivatizing Reagent | Temperature (°C) | Time (min) | Relative Peak Area (%) | Peak Shape |
| Estriol | BSTFA + 1% TMCS | 75 | 30 | 85 | Tailing |
| Estriol | BSTFA + 1% TMCS | 75 | 60 | 98 | Symmetrical |
| Sterically Hindered Acid | BSTFA + 1% TMCS | 80 | 60 | 70 | Tailing |
| Sterically Hindered Acid | BSTFA + 1% TMCS | 100 | 90 | 99 | Symmetrical |
Data is representative and intended for illustrative purposes.
This table demonstrates that incomplete derivatization (at shorter times and lower temperatures) can lead to lower response and poor peak shape. Optimizing these parameters is critical for achieving accurate and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. youtube.com [youtube.com]
- 17. halocolumns.com [halocolumns.com]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. GC Troubleshooting—Split Peaks [restek.com]
Validation & Comparative
A Comparative Guide to Hydrazine-Based Derivatization for Enhanced LC-MS Analysis of Carbonyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor ionization efficiency and chromatographic retention. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag, thereby significantly enhancing the sensitivity and selectivity of the analysis. This guide provides an objective comparison of various hydrazine-based derivatization reagents, with a special focus on 2-hydrazino-1-methylpyridine (HMP) as a close structural analog to 2-Hydrazino-5-methylpyrazine, for which detailed public data is limited. The performance of HMP will be compared with other commonly used reagents like 2,4-Dinitrophenylhydrazine (DNPH), 2-hydrazinoquinoline (HQ), and Girard's Reagent T (GirT).
Performance Comparison of Hydrazine-Based Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired analytical performance. The following table summarizes the key quantitative performance characteristics of several hydrazine-based reagents based on published experimental data.
| Derivatization Reagent | Analyte Class | Sample Matrix | LOD/LOQ | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | Androgens (Steroids) | Human Plasma | LOQ: 0.4-0.8 pg on-column | Not explicitly stated, but method was validated | Intra-assay: <10%, Inter-assay: <15% | 85-115% | --INVALID-LINK-- |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | Air | LOD: 0.4-9.4 ng/m³ | 0.9938-0.9999 | 1.7-11% | 90-104% | --INVALID-LINK-- |
| 2-hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Biological Samples | Enables detection of low micromolar concentrations | Not explicitly stated, but showed good signal intensity | Not specified | Not specified | --INVALID-LINK-- |
| Girard's Reagent T (GirT) | Keto-steroids | Cellular DNA | LOD: 3-4 fmol on-column | Not explicitly stated, but method was validated | Not specified | Not specified | --INVALID-LINK-- |
Experimental Workflows and Protocols
A crucial aspect of a validated LC-MS method is a well-defined experimental protocol. Below is a generalized workflow for the derivatization of carbonyl compounds followed by LC-MS analysis, along with specific protocols for the discussed reagents.
Experimental Protocol: 2-hydrazino-1-methylpyridine (HMP) Derivatization of Androgens
This protocol is adapted from the validated method by Cobice et al. (2021) for the analysis of androgens in human plasma.[1]
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) of the plasma sample to isolate the steroid fraction.
-
Elute the steroids and evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvent to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in an appropriate mobile phase for injection.
-
Analyze using a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Detect the HMP derivatives in positive ion mode using Multiple Reaction Monitoring (MRM). The characteristic transition for HMP derivatives is the loss of the methyl-pyridyl moiety (m/z 108).[2]
-
Experimental Protocol: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization of Carbonyls
This protocol is a general procedure for the derivatization of carbonyl compounds with DNPH.
-
Sample Collection and Preparation:
-
For air samples, draw air through a cartridge coated with DNPH.
-
For liquid samples, add an acidic solution of DNPH to the sample.
-
-
Derivatization:
-
Allow the reaction to proceed at room temperature. The reaction time can vary depending on the sample and carbonyl compounds.
-
For cartridge-based sampling, elute the DNPH derivatives with a suitable solvent like acetonitrile.
-
-
LC-MS/MS Analysis:
Experimental Protocol: 2-hydrazinoquinoline (HQ) Derivatization
This protocol is based on the work of Lu et al. (2013) for the broad-spectrum analysis of carbonyls and carboxylic acids.[5][6]
-
Sample Preparation:
-
Precipitate proteins from biological fluids (e.g., serum, urine) using a cold organic solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add a solution of HQ in acetonitrile. For the derivatization of carboxylic acids, activating agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) are also required.
-
Incubate the mixture, for example, at 60°C for 60 minutes.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column.
-
Detection is performed in positive electrospray ionization (ESI) mode.
-
Discussion and Alternatives
2-hydrazino-1-methylpyridine (HMP) has demonstrated excellent sensitivity for the analysis of low-abundance steroids, achieving low picogram to femtogram limits of quantification.[1][7] Its permanent positive charge enhances ionization efficiency in ESI-MS. A potential drawback is the formation of E/Z isomers, which can complicate chromatography. The structural similarity of This compound to HMP suggests it may offer comparable performance, though this requires experimental verification.
2,4-Dinitrophenylhydrazine (DNPH) is a classic and widely used reagent for carbonyl compounds, particularly in environmental analysis.[3][8] It provides robust and reproducible results, although its sensitivity may be lower compared to some of the more modern reagents.
2-hydrazinoquinoline (HQ) is a versatile reagent capable of derivatizing not only aldehydes and ketones but also carboxylic acids, allowing for a broader profiling of metabolites in a single run.[5][6] Its larger aromatic structure improves reversed-phase chromatographic retention.
Girard's Reagents (T and P) are another class of hydrazine-based reagents that introduce a permanent positive charge (quaternary ammonium group) onto the analyte.[9][10] This "charge-tagging" strategy significantly enhances ESI-MS response and is particularly effective for keto-steroids.[11][12]
Conclusion
Derivatization with hydrazine-based reagents is a highly effective strategy to enhance the LC-MS analysis of carbonyl-containing compounds. While 2-hydrazino-1-methylpyridine (HMP) has been shown to provide excellent sensitivity for steroid analysis, other reagents like DNPH, HQ, and Girard's reagents offer distinct advantages for different applications. The choice of the optimal reagent will depend on the specific analytical goals, including the target analytes, required sensitivity, and the complexity of the sample matrix. Based on the performance of its close analog HMP, this compound represents a promising candidate for future development and validation of sensitive LC-MS methods for carbonyl analysis.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 12. escholarship.org [escholarship.org]
The Analytical Edge: A Comparative Guide to Hydrazine-Based Derivatization Agents for Carbonyl Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carbonyl-containing compounds is a frequent analytical challenge. Derivatization with hydrazine-based agents to form stable hydrazones is a widely employed strategy to enhance the detectability of aldehydes and ketones, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of several prominent hydrazine-based derivatization agents, with a focus on their performance characteristics and supported by available experimental data.
While a direct comparative evaluation of 2-Hydrazino-5-methylpyrazine is limited in current scientific literature, this guide will focus on well-documented alternatives, providing a framework for selecting the appropriate reagent for your analytical needs. We will explore the performance of established agents such as 2,4-Dinitrophenylhydrazine (DNPH), 2-hydrazino-1-methylpyridine (HMP), 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), and 2-hydrazinoquinoline (HQ).
Performance Comparison of Hydrazine-Based Derivatization Agents
The choice of a derivatization agent is critical and depends on the specific requirements of the analysis, including the nature of the analyte, the analytical platform, and the desired sensitivity. The following tables summarize the performance of several commonly used hydrazine-based reagents based on available data.
Table 1: Performance Characteristics of Selected Hydrazine-Based Derivatization Agents
| Derivatization Agent | Typical Application | Sensitivity Enhancement | Derivative Stability | Key Advantages | Limitations |
| 2,4-Dinitrophenylhydrazine (DNPH) | General carbonyl detection, HPLC-UV | Good | High | Forms colored derivatives, well-established methods | Lower sensitivity compared to newer reagents in MS |
| 2-hydrazino-1-methylpyridine (HMP) | Steroid analysis, LC-MS/MS | 70- to 1600-fold for mono-oxosteroids[1] | Stable for over 30 days at -20°C[2] | High sensitivity enhancement | May form E/Z isomers leading to chromatographic complexity[3] |
| 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Steroid analysis, LC-MS/MS | Good | Data not extensively available | Isomers often co-elute, simplifying chromatography[3][4] | Lower sensitivity than HMP for some analytes[3][4][5] |
| 2-hydrazinoquinoline (HQ) | Simultaneous analysis of carboxylic acids, aldehydes, and ketones by LC-MS | Good | Data not extensively available | Broad reactivity, good chromatographic retention of derivatives[6][7] | Requires activation agents for carboxylic acids[8] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for selected agents.
Experimental Protocol 1: Derivatization of Steroids with 2-hydrazino-1-methylpyridine (HMP)
This protocol is adapted from a method for the analysis of 5α-dihydrotestosterone (DHT) in human plasma[3][4].
Materials:
-
2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 0.1% formic acid)
-
Analyte solution (e.g., extracted and dried plasma sample)
-
Methanol
-
Incubation system (e.g., heating block or water bath)
Procedure:
-
Reconstitute the dried analyte extract in a suitable volume of methanol.
-
Add 100 µL of the HMP solution to the analyte solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
After incubation, cool the mixture to room temperature.
-
The derivatized sample is now ready for LC-MS/MS analysis.
Experimental Protocol 2: Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)
This is a general protocol for the derivatization of carbonyl compounds for HPLC-UV analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with a small amount of sulfuric acid as a catalyst)
-
Analyte solution in a suitable organic solvent
-
Acetonitrile
-
Deionized water
Procedure:
-
To the analyte solution, add an excess of the DNPH solution.
-
Allow the reaction to proceed at room temperature for a sufficient time (typically 30-60 minutes, may require optimization). The formation of a yellow to orange-red precipitate indicates the formation of the hydrazone.
-
Quench the reaction by adding a small amount of a quenching agent if necessary (e.g., a ketone-free solvent).
-
The reaction mixture can be directly injected into the HPLC system or after appropriate dilution with the mobile phase.
Visualizing the Derivatization Workflow
Understanding the experimental workflow is essential for implementing these protocols. The following diagrams illustrate the general process of derivatization and subsequent analysis.
Caption: General workflow for the derivatization of carbonyl compounds.
Caption: General reaction scheme for hydrazone formation.
Conclusion
The selection of an appropriate hydrazine-based derivatization agent is a critical step in the development of robust and sensitive analytical methods for carbonyl-containing compounds. While direct experimental data for this compound remains limited, a comparative assessment of established reagents like DNPH, HMP, HTP, and HQ provides valuable insights into their respective strengths and weaknesses. Factors such as the required sensitivity, the chromatographic behavior of the derivatives, and the complexity of the sample matrix should all be considered when choosing a derivatization strategy. The experimental protocols and workflows presented here offer a starting point for researchers to develop and optimize their analytical methods for the accurate quantification of important carbonyl compounds.
References
- 1. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 2-Hydrazino-5-methylpyrazine vs. Girard's Reagent for Carbonyl Derivatization
A comprehensive guide for researchers in analytical chemistry and drug development on the comparative performance of 2-Hydrazino-5-methylpyrazine and Girard's Reagent as derivatizing agents for the analysis of carbonyl-containing compounds.
In the realm of analytical chemistry, particularly in metabolomics and pharmaceutical analysis, the sensitive and accurate quantification of carbonyl compounds is paramount. These molecules, which include aldehydes and ketones, are often present at low concentrations and can be challenging to detect directly using techniques like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to enhance their ionization efficiency and improve detection limits. For decades, Girard's reagents, particularly Girard's Reagent T (GirT) and Girard's Reagent P (GirP), have been the workhorses for this purpose. However, the quest for even greater sensitivity and performance has led to the exploration of novel derivatizing agents. This guide provides a detailed performance comparison between the established Girard's reagents and a promising alternative, this compound, based on available experimental data.
Chemical Properties and Reaction Mechanism
Both this compound and Girard's reagents are hydrazine-based derivatizing agents that react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This reaction introduces a readily ionizable moiety, significantly enhancing the signal intensity in mass spectrometry, especially in positive ion mode.
Girard's Reagents (T and P) possess a quaternary ammonium group (GirT) or a pyridinium group (GirP), which are permanently charged.[1] This "charge-tagging" strategy improves the ionization efficiency of the derivatized analytes.[2] The reaction is typically carried out under weakly acidic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone.[1]
This compound is a heterocyclic hydrazine. While specific performance data for this exact compound is limited in publicly available literature, its close structural analog, 2-hydrazino-1-methylpyridine (HMP), has been studied and shown to be a highly sensitive derivatizing reagent.[3][4] Like Girard's reagents, it reacts with carbonyls to form hydrazones. The pyrazine ring, a nitrogen-containing aromatic heterocycle, can be readily protonated, thus enhancing the ionization efficiency of the derivative.
Reaction Pathway: Carbonyl Derivatization
Caption: General reaction mechanism for the derivatization of carbonyl compounds with hydrazine-based reagents to form hydrazones.
Performance Comparison: A Data-Driven Analysis
Due to the limited direct comparative studies involving this compound, this guide will leverage the extensive data available for Girard's reagents and the performance metrics of the closely related 2-hydrazino-1-methylpyridine (HMP) as a proxy for this compound.
| Performance Metric | Girard's Reagent T (GirT) | 2-Hydrazino-1-methylpyridine (HMP) (as a proxy for this compound) |
| Reaction Conditions | ||
| Temperature | Room Temperature to 40°C[1][5] | 60°C[3] |
| Time | 15 minutes to 12 hours[1][5] | 15 minutes to 1 hour[3][4] |
| pH | Weakly acidic (e.g., 10% acetic acid or pH 2.1-2.9 buffer)[1][5] | Acidic (e.g., 1% formic acid in methanol)[3] |
| Sensitivity Enhancement | ~20-fold increase in sensitivity for 5-formyl-2'-deoxyuridine compared to underivatized compound[1] | 70 to 1600-fold higher sensitivity for mono-oxosteroids compared to intact steroids[4] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD: 3-4 fmol for 5-formyl-2'-deoxyuridine[1] | LOQ: Approximately 34 pmol/L (0.4 pg on column) for androgens[3] |
| Derivative Stability | Hydrazone derivatives are stable for several days in solution[5] | Derivatives are stable for over 30 days at -20°C[3] |
| Chromatographic Behavior | Can form E/Z isomers, potentially leading to peak broadening or splitting[2] | Forms E and Z isomers which may require careful chromatographic optimization to separate from interferences[3] |
Experimental Protocols
Derivatization Protocol for Girard's Reagent T
This protocol is adapted from the derivatization of 5-formyl-2'-deoxyuridine.[1]
-
Reagent Preparation: Prepare a solution of Girard's Reagent T in a suitable solvent (e.g., water or methanol).
-
Reaction Mixture: In a microcentrifuge tube, mix the carbonyl-containing sample with the Girard's Reagent T solution. A molar ratio of reagent to analyte of at least 30:1 is recommended for efficient derivatization.[1]
-
Acidification: Add 10% (v/v) acetic acid to the reaction mixture to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 1 to 12 hours, depending on the reactivity of the carbonyl compound.[1]
-
Reaction Quenching: The reaction can be stopped by freezing at -80°C or by direct injection into the LC-MS system.[1]
Derivatization Protocol for 2-Hydrazino-1-methylpyridine (HMP)
This protocol is based on the derivatization of androgens and serves as a representative method for this compound.[3]
-
Reagent Preparation: Prepare a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid.
-
Reaction Mixture: To the sample extract (containing approximately 1 ng of the analyte), add 100 µL of the HMP reagent solution.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 15 minutes.
-
Reaction Quenching: Quench the reaction by diluting with 50 µL of methanol.
-
Solvent Evaporation: Evaporate the solvents under a stream of oxygen-free nitrogen at 60°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of the initial mobile phase for LC-MS analysis.
Logical Workflow for Derivatization and Analysis
The following diagram illustrates the typical workflow for the analysis of carbonyl compounds using chemical derivatization followed by LC-MS.
Caption: A simplified workflow for the analysis of carbonyl compounds using chemical derivatization and LC-MS.
Conclusion and Future Perspectives
Both Girard's reagents and this compound (and its analogs) are effective derivatizing agents for enhancing the LC-MS analysis of carbonyl compounds.
-
Girard's Reagents are well-established, with extensive literature supporting their use. They offer significant sensitivity enhancement and the formation of stable derivatives.[1][5][6] The permanently charged quaternary ammonium or pyridinium moiety provides a distinct advantage for ionization.[1]
-
This compound , based on the performance of its close analog HMP, shows exceptional potential for achieving even greater sensitivity enhancements, with reported improvements of up to 1600-fold for certain analytes.[4] This makes it a compelling alternative for ultra-trace analysis. The stability of the HMP derivatives over an extended period is also a significant practical advantage.[3]
For researchers, the choice between these reagents will depend on the specific application:
-
For routine analyses where established protocols and robust performance are required, Girard's reagents remain an excellent choice.
-
For applications demanding the highest sensitivity and the detection of extremely low-abundance carbonyls, This compound and its analogs represent a promising frontier, warranting further investigation and method development.
Future research should focus on direct, head-to-head comparative studies of this compound and Girard's reagents across a broader range of carbonyl-containing analytes. Such studies will provide the definitive data needed to fully elucidate the performance advantages of this newer generation of derivatizing agents and solidify their place in the analytical chemist's toolkit.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Analytical Derivatization: A Comparative Guide for Carbonyl-Containing Compounds
A comprehensive cross-validation of analytical results for a specific reagent, 2-Hydrazino-5-methylpyrazine, is not extensively available in current scientific literature. However, the underlying interest in reliable and validated derivatization agents for enhancing analytical sensitivity and specificity is a critical aspect of modern chromatography. This guide provides a comparative analysis of well-established derivatization reagents used for the analysis of carbonyl-containing compounds, such as carbohydrates and steroids, by liquid chromatography-mass spectrometry (LC-MS). The principles and methodologies discussed here offer a robust framework for researchers, scientists, and drug development professionals to select and validate appropriate analytical techniques.
Comparison of Common Derivatization Reagents
The selection of a derivatization reagent is pivotal for the successful analysis of compounds that exhibit poor ionization efficiency or chromatographic retention. The following table summarizes the performance of three commonly used reagents for the derivatization of carbonyl groups.
| Derivatization Reagent | Target Analytes | Key Advantages | Limitations | Typical Method |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Monosaccharides, Carbohydrates | High sensitivity in UV and MS detection; stable derivatives; well-established methods.[1][2][3] | Reaction can be time-consuming; potential for side products. | HPLC-UV, HPLC-MS/MS[1][3] |
| 2-hydrazino-1-methylpyridine (HMP) | Steroids (e.g., androgens) | Enhances ionization efficiency and sensitivity in LC-MS/MS; allows for analysis of low concentration analytes.[4][5] | Specific to certain classes of carbonyls; may require optimization for different matrices. | UHPLC-MS/MS[4][5] |
| 2-hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | Broad applicability for various carbonyl-containing metabolites; improves chromatographic retention of small, polar analytes.[6][7] | Potential for matrix effects; requires careful optimization of reaction conditions. | LC-MS[6][7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for derivatization and analysis using PMP and HMP.
Protocol 1: PMP Derivatization of Monosaccharides for HPLC-MS/MS Analysis
This protocol is adapted from methods for the analysis of monosaccharides in biological samples.[3]
1. Hydrolysis of Polysaccharides (if applicable):
-
Accurately weigh the polysaccharide sample and hydrolyze using an appropriate acid (e.g., trifluoroacetic acid) at elevated temperature.
-
Neutralize the hydrolysate.
2. PMP Derivatization:
-
To an aqueous solution of the monosaccharide standards or the hydrolyzed sample, add a methanolic solution of PMP and an aqueous ammonia solution.
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 60 minutes) to allow for the derivatization reaction to complete.
-
Cool the reaction mixture and neutralize with an acid (e.g., formic acid).
-
Extract the PMP-labeled monosaccharides with an organic solvent (e.g., chloroform).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
3. HPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.0 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantitative analysis.[3]
Protocol 2: HMP Derivatization of Steroids for UHPLC-MS/MS Analysis
This protocol is based on the analysis of androgens in human plasma.[4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the androgens with an appropriate solvent.
-
Evaporate the eluate to dryness.
2. HMP Derivatization:
-
Reconstitute the dried extract in a solution of HMP in a suitable solvent (e.g., acetonitrile).
-
Add a catalyst (e.g., an acid) to facilitate the reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
3. UHPLC-MS/MS Analysis:
-
Column: A suitable UHPLC column for steroid separation.
-
Mobile Phase: A gradient of two solvents, such as water with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Electrospray ionization (ESI) with a triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.[4][5]
Visualizing the Workflow
Diagrams created using Graphviz can help to visualize the experimental workflows.
Caption: Workflow for PMP derivatization and analysis of monosaccharides.
Caption: Workflow for HMP derivatization and analysis of steroids.
Conclusion
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Pyrazine-Based Derivatization Reagents for Enhanced Sensitivity in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the sensitive and accurate quantification of low-abundance analytes is a perpetual challenge. Derivatization, a process that chemically modifies an analyte to enhance its detectability, is a powerful strategy to overcome this hurdle. Among the various derivatization agents, pyrazine-forming reagents have emerged as a cornerstone for the analysis of α-dicarbonyl compounds, such as α-keto acids and sialic acids, primarily through high-performance liquid chromatography (HPLC) with fluorescence detection.
This guide provides a comprehensive comparative analysis of three commonly used pyrazine-based derivatization reagents: 1,2-diamino-4,5-methylenedioxybenzene (DMB) , o-phenylenediamine (OPD) , and 4,5-dimethylbenzene-1,2-diamine (DMBA) . By examining their performance, experimental protocols, and reaction mechanisms, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific analytical needs.
Performance Comparison of Pyrazine Reagents
The choice of a derivatization reagent is critical and can significantly impact the sensitivity, selectivity, and overall performance of an analytical method. The following table summarizes the key quantitative performance parameters for DMB, OPD, and DMBA based on available literature. It is important to note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific analyte, sample matrix, and instrumentation used. The data presented here is intended to provide a relative comparison.
| Parameter | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | o-Phenylenediamine (OPD) | 4,5-Dimethylbenzene-1,2-diamine (DMBA) |
| Analyte Class | α-Keto Acids, Sialic Acids | α-Keto Acids | Sialic Acids |
| Limit of Detection (LOD) | 1.3–5.4 nM (for α-keto acids) | Not explicitly stated, suitable for picomole-level analysis | 6.00 pg (for Neu5Ac), 8.80 pg (for Neu5Gc) |
| Limit of Quantification (LOQ) | 4.2–18 nM (for α-keto acids) | < 6 µM (for branched-chain keto acids) | 18.0 pg (for Neu5Ac), 29.0 pg (for Neu5Gc) |
| Key Advantages | High sensitivity, widely used and well-documented. | Cost-effective, stable reagent. | Provides superior chromatographic separation for sialic acid isomers. |
| Considerations | Reagent can be unstable and light-sensitive. | May have lower fluorescence quantum yield compared to DMB. | Less documented for a broad range of analytes compared to DMB. |
Note: The presented LOD and LOQ values are sourced from different studies and should be considered as indicative rather than absolute comparative values due to variations in experimental conditions.
Reaction Mechanism and Experimental Workflow
The underlying principle of these reagents is their reaction with α-dicarbonyl compounds to form highly fluorescent quinoxaline derivatives, which are a class of pyrazines. This reaction significantly enhances the detectability of the target analytes.
General Reaction Signaling Pathway
The condensation reaction between a 1,2-diamine reagent and an α-dicarbonyl compound proceeds through a two-step mechanism involving the formation of a dihydropyrazine intermediate, which then oxidizes to the stable, fluorescent pyrazine (quinoxaline) derivative.
Caption: General reaction pathway for the formation of a fluorescent pyrazine derivative.
Experimental Workflow
A typical experimental workflow for the analysis of α-dicarbonyl compounds using pyrazine-based derivatization involves sample preparation, the derivatization reaction itself, and subsequent analysis by HPLC with fluorescence detection.
Caption: A typical experimental workflow for pyrazine-based derivatization and analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the derivatization of α-keto acids and sialic acids using DMB, OPD, and DMBA. These protocols are based on established methods and may require optimization for specific applications.
Protocol 1: Derivatization of α-Keto Acids with 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
This protocol is adapted for the analysis of intracellular α-keto acids.
Materials:
-
DMB solution (7 mM DMB, 1 M 2-mercaptoethanol, 18 mM sodium hydrosulfite in 5 mM trifluoroacetic acid)
-
Perchloric acid (PCA), 0.8 M
-
Sodium hydroxide (NaOH), 0.4 M
-
HPLC-grade water and acetonitrile
-
α-Keto acid standards
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in an appropriate buffer.
-
Deproteinize the sample by adding an equal volume of 0.8 M PCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 0.4 M NaOH.
-
-
Derivatization Reaction:
-
To 50 µL of the neutralized supernatant, add 200 µL of the DMB solution.
-
Incubate the mixture at 60°C for 50 minutes in the dark.
-
Stop the reaction by placing the samples on ice.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.
-
Protocol 2: Derivatization of α-Keto Acids with o-Phenylenediamine (OPD)
This protocol is suitable for the analysis of branched-chain keto acids in serum.
Materials:
-
OPD solution (e.g., 8 mg/mL in 3 M HCl)
-
Perchloric acid (PCA), 6%
-
Potassium carbonate, 2 M
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 50 µL of 6% PCA to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 100 µL of the OPD solution.
-
Incubate the mixture at 80°C for 30 minutes in the dark.
-
Cool the reaction mixture and neutralize with 2 M potassium carbonate.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 350 nm and emission at 410 nm.
-
Protocol 3: Derivatization of Sialic Acids with 4,5-Dimethylbenzene-1,2-diamine (DMBA)
This protocol is designed for the analysis of sialic acids in biological samples.
Materials:
-
DMBA solution (e.g., 7.5 mg/mL in a solution containing 1 M 2-mercaptoethanol, 20 mM sodium hydrosulfite, and 18% acetic acid)
-
Acetic acid, 2 M
-
HPLC-grade water and acetonitrile
Procedure:
-
Sialic Acid Release:
-
Hydrolyze the glycoprotein sample with 2 M acetic acid at 80°C for 2 hours to release sialic acids.
-
Lyophilize the sample to remove the acid.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample in the DMBA solution.
-
Incubate at 50°C for 3 hours in the dark.
-
Stop the reaction by cooling on ice.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 370 nm and emission at 450 nm.
-
Conclusion
The choice between DMB, OPD, and DMBA for the derivatization of α-dicarbonyl compounds depends on a careful consideration of the specific analytical requirements. DMB remains a popular choice due to its high sensitivity and extensive documentation. OPD offers a cost-effective and stable alternative, though potentially with some trade-off in fluorescence intensity. DMBA presents a compelling option for the analysis of sialic acids, particularly when chromatographic resolution of isomers is critical.
By understanding the performance characteristics and experimental protocols of these pyrazine-based reagents, researchers can make informed decisions to develop robust and sensitive analytical methods for a wide range of applications in life sciences and drug development. It is always recommended to perform in-house validation and optimization of the chosen method to ensure its suitability for the intended purpose.
Evaluating the specificity of 2-Hydrazino-5-methylpyrazine for carbonyl compounds
The precise and reliable quantification of carbonyl compounds, such as aldehydes and ketones, is essential across various scientific disciplines, from environmental analysis to clinical diagnostics and pharmaceutical development. Due to the often low volatility and poor chromophoric properties of many carbonyls, derivatization is a critical step to enhance their detectability and chromatographic separation. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the reagent of choice. However, its limitations, including the potential for explosive hazards in its dry state and the formation of stereoisomers that can complicate analysis, have spurred the development of alternative reagents.[1][2]
This guide provides a comprehensive comparison of 2-Hydrazino-5-methylpyrazine with established and emerging derivatization agents for the analysis of carbonyl compounds. While direct experimental data for this compound is limited, its performance can be inferred from structurally similar heterocyclic hydrazines, such as 2-hydrazinoquinoline (HQ) and 2-hydrazino-1-methylpyridine (HMP).[3][4] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable reagent for their analytical needs.
Performance Comparison of Derivatizing Reagents
The choice of a derivatizing agent is contingent on the analytical technique (e.g., GC-MS, LC-MS, HPLC-UV), the specific carbonyl compounds of interest, and the required sensitivity. The following tables summarize the quantitative performance of several key reagents.
Table 1: General Performance Characteristics
| Reagent | Typical Application | Key Advantages | Disadvantages |
| This compound (Inferred) | LC-MS | Expected good reactivity and improved chromatographic retention for polar carbonyls. | Limited published data, requiring method development and validation. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Well-established with numerous standardized methods; cost-effective.[1][2] | Potential explosive hazard (dry); can form E/Z isomers, complicating quantification.[1][2] |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | High sensitivity due to fluorescent tag. | Can be expensive; potential for background fluorescence. |
| 2-Hydrazinoquinoline (HQ) | LC-MS | Reacts with both carbonyls and carboxylic acids, allowing for broader analyte coverage.[3] | Requires activation agents for reaction with carboxylic acids.[3] |
| Pentafluorophenylhydrazine (PFPH) | GC-MS | Forms stable derivatives suitable for GC analysis; offers better separation for some isomers compared to DNPH.[5] | Requires an additional analytical platform (GC-MS). |
Table 2: Quantitative Performance Data
| Reagent | Analyte Class | Detection Limit | Reaction Time | Derivative Stability |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | ppb range (e.g., 0.08-0.20 ppbv for airborne carbonyls)[5] | 30 minutes to several hours[6] | Generally stable, but can form isomers.[1] |
| Dansylhydrazine | Aldehydes & Ketones | Low ng/mL to pg/mL range | 30 - 60 minutes | Good |
| 2-Hydrazinoquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | Not explicitly stated, but demonstrated effective for metabolomics.[3] | ~60 minutes at 60°C[3] | Stable for LC-MS analysis.[3] |
| Pentafluorophenylhydrazine (PFPH) | Aldehydes & Ketones | < 0.3 ppbv for a 24 L air sample[7] | ~2 hours at 60°C | Stable |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for carbonyl derivatization using different reagents.
Protocol 1: Derivatization of Carbonyls using 2-Hydrazinoquinoline (HQ) for LC-MS Analysis
This protocol is adapted from a study on the metabolomic analysis of biological samples.[3]
Materials:
-
2-Hydrazinoquinoline (HQ)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Standard mixture of carbonyl compounds
-
Biological sample (e.g., urine, serum)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 1 mM solution of HQ in acetonitrile.
-
Sample Preparation: For a standard mixture, dissolve the carbonyl compounds in a suitable solvent (e.g., water or a water/acetonitrile mixture). For biological samples, they can often be used directly or after a simple protein precipitation step.
-
Derivatization Reaction:
-
To 5 µL of the sample (standard or biological), add 100 µL of the 1 mM HQ in acetonitrile solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
LC-MS Analysis: After incubation, the sample is ready for direct injection into the LC-MS system.
Protocol 2: Derivatization of Airborne Carbonyls using 2,4-Dinitrophenylhydrazine (DNPH)
This is a general procedure based on established methods for air sampling.
Materials:
-
DNPH-coated silica gel cartridges
-
Air sampling pump
-
Acetonitrile, HPLC grade
-
Standard solution of DNPH-carbonyl derivatives
Procedure:
-
Air Sampling: Draw a known volume of air through a DNPH-coated silica gel cartridge at a calibrated flow rate.
-
Elution: Elute the trapped carbonyl-DNPH derivatives from the cartridge with a small volume of acetonitrile (e.g., 1-5 mL).
-
Analysis: Analyze the eluted sample by HPLC-UV or LC-MS. Quantify the carbonyls by comparing the peak areas to those of a standard solution of the corresponding DNPH derivatives.
Visualizing the Chemistry and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the underlying chemical reactions and experimental processes.
Caption: General reaction of a carbonyl with a hydrazine to form a hydrazone.
Caption: General experimental workflow for carbonyl analysis via derivatization.
Conclusion
While 2,4-Dinitrophenylhydrazine remains a widely used and well-documented reagent for carbonyl analysis, several alternatives offer distinct advantages. Based on the performance of structurally similar compounds like 2-hydrazinoquinoline, This compound is expected to be a promising reagent, particularly for LC-MS applications, due to the likely enhanced ionization efficiency and chromatographic performance of its derivatives. However, the lack of extensive studies necessitates thorough method development and validation for its specific applications.
For researchers seeking to avoid the isomer formation associated with DNPH and potentially achieve broader analyte coverage, reagents like 2-hydrazinoquinoline present a compelling alternative. For GC-based methods, pentafluorophenylhydrazine offers excellent sensitivity and separation. The ultimate choice of derivatization agent will depend on the specific analytical goals, sample matrix, and available instrumentation. This guide provides a foundation for making an informed decision to achieve accurate and reliable quantification of carbonyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Carbonyl Derivatization: 2,4-Dinitrophenylhydrazine (DNPH) vs. Emerging Hydrazine Reagents
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical challenge. Derivatization is a key strategy to enhance the detectability and chromatographic separation of these often-volatile and poorly chromophoric molecules. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the gold standard. This guide provides an objective, data-driven comparison between DNPH and other hydrazine-based derivatizing agents, with a specific focus on the requested but sparsely documented 2-Hydrazino-5-methylpyrazine.
Executive Summary
This guide confirms that 2,4-Dinitrophenylhydrazine (DNPH) remains a well-established and extensively validated reagent for the quantitative analysis of carbonyls, supported by standardized methods such as U.S. EPA Method 8315A.[1] It offers high sensitivity and is effective for a wide range of carbonyl compounds. Its primary drawbacks include the potential formation of E/Z stereoisomers, which can complicate chromatographic analysis, and the need for careful handling due to its potential explosive nature when dry.[2]
In contrast, This compound (HMP) is not a widely documented reagent for this application in peer-reviewed scientific literature. Extensive searches for quantitative performance data and established experimental protocols for the use of this compound in carbonyl analysis did not yield sufficient information for a direct, data-driven comparison.
Therefore, to provide a valuable comparative perspective, this guide will present the detailed performance of DNPH and supplement the discussion with data from other emerging and better-documented hydrazine reagents, such as 2-Hydrazino-1-methylpyridine (also abbreviated as HMP) and 2-Hydrazinoquinoline (HQ). This will offer insights into the broader landscape of hydrazine-based derivatization agents and their potential advantages over the traditional DNPH method.
Performance Comparison: A Data-Driven Overview
The selection of a derivatizing agent is fundamentally guided by its performance in key analytical parameters. The following table summarizes the performance data for DNPH, based on established methods. Due to the lack of data for this compound, its column remains largely unpopulated.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound (HMP) |
| Primary Advantage | Well-established, widely used with numerous standardized methods (e.g., EPA).[1] High sensitivity in the ppb range.[3][4] | Data not available. |
| Derivative Complexity | Can form E/Z stereoisomers, potentially complicating chromatographic separation and quantification.[5] | Data not available. |
| Typical Application | HPLC-UV, LC-MS for environmental (air, water, soil) and industrial samples.[1][3] | Data not available. |
| Limit of Detection (LOD) | HPLC-UV: 33.9 to 104.5 ng/mL (ppb) for various carbonyls.[3] LC-MS/MS: 0.03 to 0.3 ng/mL (ppb).[4] | Data not available. |
| Limit of Quantification (LOQ) | HPLC-UV: 181.2 to 396.8 ng/mL (ppb).[3] | Data not available. |
| Linearity (R²) | > 0.999 over a range of 98-50000 ng/mL.[3][6] | Data not available. |
| Reaction Time | Typically 40 minutes to 1 hour.[2] | Data not available. |
| Derivative Stability | DNPH derivatives (hydrazones) are generally stable.[5] | Data not available. |
| Disadvantages | Formation of isomers can complicate quantification.[5] Potential explosive hazard when dry.[2] | Lack of documented use and performance data. |
Experimental Protocols
DNPH Derivatization of Carbonyls (Based on EPA Method 8315A)
This protocol is a generalized summary for aqueous samples. Specific matrices like air or soil require different sampling and extraction procedures.[1]
-
Sample Preparation: A measured volume of the aqueous sample (e.g., 100 mL) is adjusted to a pH of 3.[1]
-
Derivatization: An excess of DNPH solution (typically in acetonitrile) is added to the sample. The mixture is allowed to react for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 40°C) to form the dinitrophenylhydrazone derivatives.[7]
-
Extraction: The formed derivatives are extracted from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with a solvent like methylene chloride.[1]
-
Elution and Concentration: If using SPE, the derivatives are eluted from the cartridge with a solvent such as acetonitrile. The eluate is then concentrated to a smaller volume.
-
Analysis: The final extract is analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) at approximately 360 nm or by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
This compound Derivatization of Carbonyls
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and analytical workflows.
Caption: Reaction of a carbonyl compound with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable dinitrophenylhydrazone derivative.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Selective Detection of Gas-Phase Aldehydes and Ketones Using Protonate" by Glenn Morrison and Carleton J. Howard [scholarsmine.mst.edu]
- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Carbonyl Derivatization: A Comparison of 2-Hydrazino-5-methylpyrazine Analogues and Alternative Reagents
Quantitative Comparison of Derivatization Reagent Reproducibility
The reproducibility of a derivatization method is paramount for reliable quantification. The following table summarizes the intra- and inter-assay precision, expressed as Relative Standard Deviation (RSD), for various derivatization reagents used in the analysis of carbonyl-containing compounds, primarily steroids and other small molecules.
| Derivatization Reagent | Analyte Class | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) |
| 2-hydrazino-1-methylpyridine (HMP) | Androgens | 2 - 8 | 4 - 12 |
| 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Androgens | Not explicitly reported, but selected against in favor of HMP for sensitivity.[1][2][3] | Not explicitly reported.[1][2][3] |
| Girard's Reagent P (GRP) | Endogenous anabolic steroid esters | < 20 | < 35 |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and Ketones | < 0.4 (retention time and area) | Not explicitly reported.[4] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Acrolein | 7.0 (for stored derivatives) | Not explicitly reported.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below is the experimental protocol for the derivatization of androgens using 2-hydrazino-1-methylpyridine (HMP), which can serve as a strong starting point for methods involving 2-Hydrazino-5-methylpyrazine due to their structural similarity.
Protocol for Derivatization with 2-hydrazino-1-methylpyridine (HMP)
This protocol is adapted from a validated method for the analysis of androgens in human plasma.[1][2]
Materials:
-
2-hydrazino-1-methylpyridine (HMP)
-
Methanol (LC-MS grade)
-
Formic acid (FA)
-
Standards of the analyte of interest
-
Extracted biological samples
Procedure:
-
Prepare a fresh solution of HMP at a concentration of 0.5 mg/mL in methanol containing 1% (v/v) formic acid.
-
To 1 ng of standard or the dried extract of a sample, add 100 µL of the HMP solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Evaporate the solvents under a stream of oxygen-free nitrogen at 60°C.
-
Reconstitute the dried derivative in an appropriate volume of the initial mobile phase for LC-MS analysis.
Visualizing the Derivatization Workflow
To clearly illustrate the experimental process, the following diagrams outline the key steps in the derivatization and analysis of carbonyl compounds.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Comparative study of the biological activities of different pyrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide offers a comparative overview of these activities, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activity Data
To facilitate a clear comparison of the efficacy of various pyrazine derivatives, the following tables summarize key quantitative data from different studies. Lower IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are indicative of greater potency.
Anticancer Activity
Pyrazine derivatives have shown significant potential in oncology, demonstrating cytotoxic effects against a range of cancer cell lines. The data below presents the IC50 values of selected pyrazine derivatives.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrazine | Derivative 12b | Hep-2 (Larynx) | 11 |
| HepG2 (Liver) | 13 | ||
| MCF-7 (Breast) | 11 | ||
| A375 (Melanoma) | 11 | ||
| Chalcone-Pyrazine Hybrid | Compound 46 | BPH-1 (Prostate) | 10.4 |
| MCF-7 (Breast) | 9.1 | ||
| Compound 47 | PC12 (Pheochromocytoma) | 16.4 | |
| Compound 48 | BEL-7402 (Liver) | 10.74 | |
| Cinnamic acid-ligustrazine | Derivative 34 | BEL-7402 (Liver) | 9.40 |
| A549 (Lung) | 7.83 |
Antimicrobial Activity
The antimicrobial potential of pyrazine derivatives has been evaluated against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different derivatives.
| Derivative Class | Specific Derivative | Microbial Strain | MIC (µg/mL) |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 |
| Escherichia coli | 16 | ||
| Compound 1f | Escherichia coli | 16-32 | |
| Compound 1i | Escherichia coli | 16-32 | |
| Pyrazine Carboxamide | Compound P1 | Mycobacterium tuberculosis | 6.25 |
| Hydrazone derivative | Not specified | Enterococcus faecalis | 15.62 |
Anti-inflammatory Activity
Pyrazine derivatives have demonstrated promising anti-inflammatory effects in various experimental models. The data below includes the percentage of edema inhibition and IC50 values for the inhibition of inflammatory mediators.
| Derivative Class | Specific Derivative | Assay | Result |
| Pyrazolo[3,4-b]pyrazine | Compound 15 | Carrageenan-induced paw edema | 44.44% inhibition |
| Compound 26 | Carrageenan-induced paw edema | 23.6% inhibition | |
| Compound 27 | Carrageenan-induced paw edema | 15.07% inhibition | |
| Compound 29 | Carrageenan-induced paw edema | Remarkable activity | |
| Pyrazole-1-carboxamidine | PCA | iNOS, eNOS, nNOS inhibition | IC50 = 0.2 µM |
| 3-Methyl-PCA | iNOS inhibition | IC50 = 5 µM | |
| 4-Methyl-PCA | iNOS inhibition | IC50 = 2.4 µM |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrazine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the pyrazine derivative or a control vehicle to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the volume of the paw at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Safety Operating Guide
Navigating the Disposal of 2-Hydrazino-5-methylpyrazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Hydrazino-5-methylpyrazine (CAS No. 165124-42-5), a compound requiring careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on guidelines for similar compounds, the following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: All handling of this compound should occur in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Quantitative Hazard Data Summary
While specific toxicological data for this compound is limited, the general hazards associated with hydrazines are well-documented. Hydrazine and its derivatives are often toxic and may be carcinogenic.[3] The following table summarizes general information and storage requirements for this compound.
| Parameter | Information | Source |
| CAS Number | 165124-42-5 | [4] |
| Molecular Formula | C5H8N4 | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |
| Transportation | Cold-chain transportation required | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, compatible hazardous waste container (e.g., glass or high-density polyethylene) as "Hazardous Waste: this compound".
-
Keep this container separate from other waste streams to avoid accidental mixing and potentially dangerous reactions.[2]
-
-
Container Management:
-
Ensure the waste container has a secure, leak-proof lid and is kept closed at all times, except when adding waste.
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be well-ventilated, provide secondary containment, and be away from sources of ignition and incompatible materials.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.
-
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional, local, state, and federal regulations for the final disposal of the chemical waste at an approved hazardous waste disposal facility.[5]
-
Chemical Treatment and Spill Neutralization
For spills or in-lab treatment of small quantities of hydrazine-containing waste (subject to institutional approval), chemical oxidation can be employed to neutralize the hazard. This should only be performed by trained personnel in a controlled environment.
-
Oxidation: Dilute the hydrazine-containing waste to less than 5% with water.[5] Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite.[1][5] Hydrogen peroxide can also be used.[1] The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Incineration: For larger quantities, disposal via a licensed hazardous waste incinerator is a common and effective method.[6] This should be handled by a professional waste disposal company.
Below is a logical workflow for the disposal process.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 165124-42-5|this compound|BLD Pharm [bldpharm.com]
- 5. arxada.com [arxada.com]
- 6. Hydrazine (HSG 56, 1991) [inchem.org]
Personal protective equipment for handling 2-Hydrazino-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Hydrazino-5-methylpyrazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for hydrazine and structurally similar pyrazine derivatives. A thorough risk assessment is imperative before commencing any work with this chemical.
Hazard Overview and Personal Protective Equipment (PPE)
This compound is a hydrazine derivative and should be handled with extreme caution. Hydrazine compounds are known to be toxic and potentially carcinogenic. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2]
A multi-layered approach to personal protection is mandatory to ensure safety. This includes a combination of engineering controls and personal protective equipment.
Summary of Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations |
| Eye and Face | Chemical safety goggles and a face shield should be worn to protect against splashes.[1] |
| Skin | A flame-resistant lab coat, full-length pants, and closed-toe shoes are required. Chemical-resistant gloves, such as neoprene or nitrile, are essential.[1][3] |
| Respiratory | All handling should occur in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is vital for the safe use of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Handling :
-
Emergency Procedures :
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[4]
-
Waste Collection :
-
Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, are considered contaminated and must be disposed of as hazardous waste.[4]
-
-
Disposal Arrangement :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Provide an accurate description of the waste, including the chemical name and quantity.[4]
-
Follow all institutional, local, state, and federal regulations for the final disposal at an approved waste disposal facility.[4][8]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
